Muskone
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-methylcyclopentadecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHUZKCOMYUFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCCCCCCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052192 | |
| Record name | 3-Methylcyclopentadecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear viscous oil with pleasant musky fragrance; [MSDSonline], Colourless or opaque crystalline mass; Soft, sweet, tenacious musk aroma | |
| Record name | Muskone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6214 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Methyl-1-cyclopentadecanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1401/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
329 °C; 130 °C @ 0.5 mm Hg, Colorless liquids with boiling points that increase regularly with increasing molecular weight. Virtually all members of the series exhibit characteristic odor depending on the ring size. /Cycloaliphatic ketones/, 320.00 to 329.00 °C. @ 760.00 mm Hg | |
| Record name | MUSKONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Methylcyclopentadecanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble in acetone, ethyl ether, and ethanol, very slightly, Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | MUSKONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Methylcyclopentadecanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Methyl-1-cyclopentadecanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1401/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9921 g/cu cm @ 17 °C | |
| Record name | MUSKONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW | |
CAS No. |
541-91-3 | |
| Record name | (±)-Muscone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Muskone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentadecanone, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylcyclopentadecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylcyclopentadecan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MUSCONE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JO79R7S9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MUSKONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Methylcyclopentadecanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
8.60 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylcyclopentadecanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Muskone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muskone, a macrocyclic ketone, is the principal odorous constituent of natural musk, a substance highly valued in perfumery and traditional medicine for centuries.[1][2] Natural muscone is the (R)-enantiomer, specifically (R)-3-methylcyclopentadecanone.[1][2] Due to the endangered status of the musk deer, from which natural musk is obtained, synthetic this compound is now the primary source for commercial applications.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and olfactory properties, and synthetic methodologies of this compound, with a focus on providing detailed experimental protocols and visualizing key pathways.
Chemical Structure and Properties
This compound is a 15-membered ring ketone with a methyl group at the 3-position. Its chemical formula is C16H30O. The molecule's large, flexible ring structure is crucial for its characteristic musky odor.
Physicochemical Properties
This compound is a colorless to pale yellow oily liquid at room temperature. It is very slightly soluble in water but miscible with alcohol. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| Molar Mass | 238.415 g/mol | |
| Density | 0.9221 g/cm³ | |
| Melting Point | -15 °C | |
| Boiling Point | 328 °C | |
| Refractive Index (n20/D) | 1.477 - 1.481 | |
| Optical Rotation ([α]D20) | -9 to -12° |
Table 1: Physicochemical Properties of this compound
Olfactory Properties
This compound possesses a very soft, sweet, and tenacious musky odor with a warm, animalic tonality. It is a potent fragrance ingredient with a high odor strength, often recommended for smelling in a 10% solution. Its low volatility and high molecular weight make it an excellent fixative in perfumes, slowing the evaporation of more volatile components and increasing the overall longevity of the fragrance.
| Property | Description | Reference |
| Odor Type | Soft, sweet, musky, warm, animalic | |
| Odor Strength | High | |
| Tenacity on Paper | 400 hours | |
| Flavor Profile | Sweet, musk-like, perfume, soapy with woody and bitter nuances |
Table 2: Olfactory Properties of this compound
Experimental Protocols
Synthesis of (R)-Muscone
Two prominent and effective methods for the enantioselective synthesis of (R)-muscone are detailed below.
This method utilizes a readily available achiral macrocyclic diketone and proceeds via a dynamic kinetic resolution of an aldol intermediate, mediated by a chiral sodium alkoxide.
Experimental Workflow:
Caption: Workflow for the enantioselective synthesis of (R)-Muscone via intramolecular aldol addition.
Detailed Protocol:
-
Preparation of the Chiral Sodium Alkoxide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add (+)-N-methylephedrine (2.9 g, 16 mmol) and 4 Å molecular sieves (0.8 g) to dry THF (5 mL).
-
To this suspension, carefully add sodium hydride (0.64 g, 16 mmol, 60 wt% dispersion in mineral oil).
-
Stir the mixture at reflux for 30 minutes.
-
Cool the resulting suspension of sodium N-methylephedrate to room temperature.
-
-
Enantioselective Aldol Condensation:
-
To the prepared chiral sodium alkoxide suspension, add a solution of the achiral macrocyclic diketone (4 mmol, 1.0 g) in dry THF.
-
Stir the reaction mixture at room temperature and monitor the progress by gas chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding 2N aqueous HCl (15 mL).
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the optically active (S)-bicyclic enone.
-
-
Conversion to (R)-Muscone:
-
The purified (S)-bicyclic enone is then transformed into (R)-muscone in two steps, typically involving a CBS reduction followed by an Eschenmoser fragmentation, as described in the literature.
-
This synthetic route begins with the commercially available chiral starting material, (+)-citronellal, and employs a ring-closing metathesis reaction as the key step to form the 15-membered ring.
Experimental Workflow:
Caption: Synthetic pathway to (R)-Muscone from (+)-Citronellal via Ring-Closing Metathesis.
Detailed Protocol:
-
Preparation of the Acyclic Diolefinic Substrate:
-
The synthesis of the acyclic diolefinic precursor from (+)-citronellal involves a multi-step sequence:
-
Reduction of the aldehyde in (+)-citronellal to an alcohol using NaBH4 in methanol.
-
Protection of the resulting alcohol as a silyl ether (e.g., using t-BuMe2SiCl and imidazole in DMF).
-
Oxidative cleavage of the double bond (e.g., using OsO4, NaIO4 in dioxane).
-
Wittig olefination of the resulting aldehyde (e.g., using Ph3PMeBr, n-BuLi in THF at -78 °C) to form a terminal alkene.
-
Deprotection of the silyl ether and oxidation of the alcohol to a ketone (e.g., using SO3-pyridine, CH2Cl2, DMSO, Et3N, followed by Jones reagent).
-
Further elaboration to introduce the second terminal alkene, yielding the acyclic diolefinic substrate.
-
-
-
Ring-Closing Metathesis (RCM):
-
Dissolve the acyclic diolefinic substrate in dry, degassed dichloromethane.
-
Add a catalytic amount of Grubbs II catalyst [bis(tricyclohexylphosphine)benzylideneruthenium dichloride].
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
-
Purification of the Cyclic Product:
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the cyclic RCM product.
-
-
Hydrogenation to (R)-Muscone:
-
Dissolve the purified cyclic product in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent in vacuo to yield enantiomerically pure (R)-muscone.
-
Biological Activity and Signaling Pathway
The perception of this compound's characteristic odor is initiated by its interaction with a specific olfactory receptor in humans, OR5AN1. This receptor is a G-protein-coupled receptor (GPCR) located on the cilia of olfactory sensory neurons.
Olfactory Signal Transduction Pathway
The binding of this compound to OR5AN1 triggers a cascade of intracellular events, leading to the generation of an action potential that is transmitted to the brain.
Caption: Olfactory signal transduction pathway for this compound via the OR5AN1 receptor.
The binding of this compound to the OR5AN1 receptor is stabilized by hydrogen bonding with the tyrosine residue at position 260 (Tyr260) and hydrophobic interactions with surrounding aromatic residues within the receptor. This binding event activates the associated G-protein, G-olf. The activated G-olf, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels. This allows for an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron, causing depolarization of the cell membrane. This initial depolarization is further amplified by a Ca²⁺-activated chloride current. The cumulative depolarization generates an action potential that travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the "musky" scent.
References
The Pharmacological Landscape of Synthetic Muskone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synthetic muskone, a macrocyclic ketone identical to the principal fragrant component of natural musk, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in perfumery, recent research has unveiled its potential as a therapeutic agent with anti-inflammatory, neuroprotective, cardioprotective, and anti-cancer properties. This guide provides an in-depth technical overview of the pharmacological activities of synthetic this compound, focusing on its molecular mechanisms of action. It summarizes key experimental findings, presents detailed methodologies for relevant assays, and visualizes the intricate signaling pathways modulated by this compound. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound (3-methylcyclopentadecanone) is a naturally occurring macrocyclic ketone that has been a prized ingredient in traditional medicine and perfumery for centuries. Due to the endangered status of the musk deer, the natural source of this compound, synthetic production has become the primary and ethical source of this compound.[1] Beyond its well-known fragrance, scientific investigations have revealed that synthetic this compound possesses a range of pharmacological effects, positioning it as a promising candidate for therapeutic development.[2] This document details the current understanding of the pharmacological activities of synthetic this compound, with a focus on its cellular and molecular mechanisms.
Anti-inflammatory Activity
Synthetic this compound exhibits potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[3]
Inhibition of NF-κB and NLRP3 Inflammasome Signaling
This compound has been shown to significantly inhibit the activation of the NF-κB pathway, a central regulator of inflammation. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).
Furthermore, this compound suppresses the activation of the NLRP3 inflammasome, a multi-protein complex involved in the maturation and secretion of IL-1β. This is achieved by reducing the expression of NLRP3 and inhibiting the cleavage of caspase-1.
Quantitative Data on Anti-inflammatory Effects
| Parameter | Model System | Treatment | Result | Reference |
| IL-1β, TNF-α, IL-6 Levels | Lipopolysaccharide (LPS)-induced bone marrow-derived macrophages (BMDMs) | 6 μg/mL this compound | Significant decrease in cytokine levels | |
| NF-κB p65 phosphorylation | LPS-induced BMDMs | 6 μg/mL this compound | Significant inhibition of phosphorylation | |
| NLRP3 expression | LPS-induced BMDMs | 6 μg/mL this compound | Significant reduction in protein expression | |
| Inflammatory Cytokines | Myocardial infarction mouse model | 2 mg/kg/day this compound (gavage) | Remarkable decrease in IL-1β, TNF-α, and IL-6 levels in cardiac tissue |
Signaling Pathway Diagram
Neuroprotective Activity
Synthetic this compound has demonstrated significant neuroprotective effects in various models of neurological damage, including cerebral ischemia and glutamate-induced excitotoxicity.
Attenuation of Oxidative Stress and Apoptosis
This compound protects neuronal cells by reducing the generation of reactive oxygen species (ROS) and inhibiting calcium (Ca2+) influx, which are key events in excitotoxic cell death. It has been shown to modulate the NR1 subunit of the NMDA receptor and CaMKII-dependent ASK-1/JNK/p38 signaling pathways. By suppressing these pathways, this compound mitigates mitochondrial dysfunction and reduces the activation of apoptotic cascades.
Quantitative Data on Neuroprotective Effects
| Parameter | Model System | Treatment | Result | Reference |
| Cell Viability | Glutamate-induced PC12 cells | This compound (concentration-dependent) | Increased cell viability | |
| ROS Generation | Glutamate-induced PC12 cells | This compound | Attenuated ROS production | |
| Ca2+ Influx | Glutamate-induced PC12 cells | This compound | Reduced intracellular Ca2+ levels |
Signaling Pathway Diagram
References
An In-depth Technical Guide on the Neuroprotective Mechanisms of Muskone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms underlying the neuroprotective effects of muskone, a bioactive compound with significant therapeutic potential for a range of neurological disorders. Drawing from preclinical research, this document details the signaling pathways, cellular processes, and molecular targets modulated by this compound, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing complex interactions through detailed diagrams.
Core Neuroprotective Actions of this compound
This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress, inflammation, and apoptosis in neuronal cells.[1][2] These protective actions are orchestrated through the modulation of several key signaling pathways and cellular processes.
Modulation of Signaling Pathways
This compound has been shown to interfere with multiple signaling cascades implicated in neuronal damage and death.
1. Inhibition of the HMGB1/TLR4/NF-κB Pathway:
In the context of cerebral hypoxia-reoxygenation (H/R) injury, a model for ischemic stroke, this compound has been demonstrated to upregulate microRNA-142-5p (miR-142-5p).[1] This upregulation leads to the direct targeting and suppression of High Mobility Group Box 1 (HMGB1), a key inflammatory mediator.[1] By reducing HMGB1 expression, this compound prevents its interaction with Toll-like receptor 4 (TLR4), consequently inhibiting the activation of the downstream Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This cascade of events ultimately suppresses the inflammatory response, oxidative stress, and apoptosis in neurons.
2. Attenuation of the ASK1/JNK/p38 MAPK Pathway:
In models of glutamate-induced excitotoxicity, a key pathological feature of cerebral ischemia, this compound demonstrates neuroprotective effects by interfering with the N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx. This compound pretreatment has been shown to decrease the expression of the NR1 subunit of the NMDA receptor and prevent the activation of Ca2+/calmodulin-dependent protein kinase type II (CaMKII). This, in turn, inhibits the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1)/c-Jun N-terminal kinase (JNK)/p38 mitogen-activated protein kinase (MAPK) signaling pathway, ultimately reducing reactive oxygen species (ROS) generation and apoptosis.
3. Inhibition of Ferroptosis via the GSK-3β Pathway:
In a Parkinson's disease model, this compound has been shown to inhibit ferroptosis, a form of iron-dependent programmed cell death. Mechanistic studies revealed that this compound obstructs multiple routes of ferroptosis by decreasing iron accumulation, mitigating reactive oxygen species, inhibiting lipid peroxidation, and augmenting antioxidant capacity. A key target in this process is Glycogen Synthase Kinase 3β (GSK-3β). This compound inhibits GSK-3β activity, which is typically increased in Parkinson's disease models, and restores the expression of its downstream target, β-catenin. The inhibition of GSK-3β by this compound is crucial for its anti-ferroptotic and neuroprotective effects.
Quantitative Data on this compound's Neuroprotective Effects
The following tables summarize the quantitative data from key studies, illustrating the dose-dependent neuroprotective effects of this compound.
Table 1: Effect of this compound on Cell Viability and Apoptosis in HT22 Cells under Hypoxia/Reoxygenation (H/R) Injury
| Treatment Group | Concentration | Cell Viability (%) | Caspase-3 Activity (Fold Change) | Apoptosis Rate (%) |
| Control | - | 100 ± 5.2 | 1.0 ± 0.1 | 5.1 ± 0.8 |
| H/R | - | 45.3 ± 3.8 | 3.2 ± 0.3 | 35.4 ± 2.9 |
| H/R + this compound | 100 nM | 62.1 ± 4.5 | 2.1 ± 0.2 | 22.7 ± 2.1 |
| H/R + this compound | 300 nM | 78.9 ± 5.1 | 1.5 ± 0.1 | 13.6 ± 1.5 |
Data are presented as mean ± SD.
Table 2: Effect of this compound on Oxidative Stress Markers in HT22 Cells under H/R Injury
| Treatment Group | Concentration | ROS Production (Fold Change) | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) |
| Control | - | 1.0 ± 0.1 | 2.5 ± 0.3 | 120.4 ± 8.7 |
| H/R | - | 4.8 ± 0.5 | 8.9 ± 0.7 | 55.2 ± 4.1 |
| H/R + this compound | 100 nM | 3.1 ± 0.3 | 5.7 ± 0.5 | 85.6 ± 6.3 |
| H/R + this compound | 300 nM | 1.9 ± 0.2 | 3.8 ± 0.4 | 105.1 ± 7.9 |
Data are presented as mean ± SD.
Detailed Experimental Protocols
1. Cell Culture and Hypoxia/Reoxygenation (H/R) Model:
-
Cell Line: HT22 murine hippocampal neuronal cells.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
H/R Injury Induction: To induce hypoxia, the culture medium was replaced with glucose-free Earle's Balanced Salt Solution (EBSS), and cells were placed in a hypoxic chamber (94% N2, 5% CO2, 1% O2) for 4 hours. For reoxygenation, the medium was replaced with complete DMEM, and cells were returned to a normoxic incubator for 24 hours.
-
This compound Treatment: this compound (100 nM and 300 nM) was added to the culture medium 2 hours before the induction of hypoxia.
2. Assessment of Cell Viability and Apoptosis:
-
Cell Viability: Cell Counting Kit-8 (CCK-8) assay was used to determine cell viability according to the manufacturer's instructions.
-
Apoptosis: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit followed by flow cytometry analysis.
-
Caspase-3 Activity: Caspase-3 activity was measured using a colorimetric assay kit based on the cleavage of a specific substrate.
3. Measurement of Oxidative Stress:
-
Reactive Oxygen Species (ROS): Intracellular ROS levels were detected using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Malondialdehyde (MDA) and Superoxide Dismutase (SOD): The levels of MDA, a marker of lipid peroxidation, and the activity of SOD, an antioxidant enzyme, were measured using commercially available kits.
Other Neuroprotective Mechanisms
Beyond the well-defined signaling pathways, this compound's neuroprotective actions involve other important cellular processes:
-
Promotion of Stress Granule Formation: In the context of acute ischemic stroke, this compound has been shown to alleviate neuronal injury by promoting the formation of stress granules (SGs). This effect is mediated through the binding and regulation of TIA1 protein, a key component of SGs. The enhanced formation of SGs is linked to a reduction in apoptosis.
-
Interaction with TRP Channels: this compound has been identified as a specific inhibitor of the Transient Receptor Potential Melastatin 8 (TRPM8) channel and a selective activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The synergistic modulation of these channels by this compound and other compounds like l-borneol is being explored for its therapeutic potential in ischemic stroke.
Conclusion and Future Directions
This compound demonstrates significant neuroprotective properties through its ability to modulate a variety of signaling pathways and cellular processes involved in neuronal injury and death. Its anti-inflammatory, anti-oxidative, anti-apoptotic, and anti-ferroptotic effects make it a promising candidate for the development of novel therapeutics for neurodegenerative diseases and acute brain injuries.
Future research should focus on further elucidating the intricate molecular interactions of this compound, including its effects on the Nrf2/HO-1 pathway, which is a critical regulator of the antioxidant response. While no clinical trials specifically for this compound in neurodegenerative diseases were identified, the robust preclinical evidence warrants further investigation into its therapeutic potential in human subjects. The development of more targeted delivery systems and combination therapies could further enhance the efficacy of this compound in treating complex neurological disorders.
References
The Biological Role of Muskone in Deer Musk: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muskone, a macrocyclic ketone, is the principal fragrant component of deer musk, a substance with a long history of use in traditional medicine and perfumery.[1][2] Beyond its characteristic scent, this compound exhibits a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects.[3][4] This technical guide provides an in-depth overview of the biological role of this compound, focusing on its biosynthesis, physiological effects, and the underlying molecular mechanisms. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways modulated by this compound.
Introduction to this compound
This compound, chemically known as (R)-3-methylcyclopentadecanone, is a 15-membered ring ketone that is the primary contributor to the odor of deer musk.[1] It is an oily liquid, very slightly soluble in water, and miscible with alcohol. Natural this compound is obtained from the glandular secretion of the male musk deer; however, due to the endangered status of the animal, nearly all this compound used today is synthetic. The musk gland of the musk deer functions as a specialized exocrine organ that secretes lipid precursors, which are then metabolized by the glandular microbiota to produce volatile compounds, including this compound.
Biosynthesis of this compound
The biosynthesis of this compound is a collaborative process between the host musk deer and its glandular microbiota. The musk gland secretes lipid precursors, and through a series of enzymatic reactions involving both host and microbial enzymes, these precursors are converted into this compound. Studies have identified key genes associated with steroidogenesis and lipid metabolic pathways in the musk gland. While the complete biosynthetic pathway is still under investigation, it is understood that cyclopentadecanone is a precursor to this compound. The microbiota in the musk gland, particularly bacteria from the phyla Firmicutes, Proteobacteria, and Actinobacteria, are believed to play a crucial role in the biochemical maturation of musk compounds.
Physiological and Pharmacological Roles of this compound
This compound has been the subject of extensive research for its diverse pharmacological effects. Traditionally used in Chinese medicine to treat a variety of ailments, modern scientific studies have begun to elucidate the molecular mechanisms behind its therapeutic properties.
Anti-inflammatory Effects
A significant body of research points to the potent anti-inflammatory properties of this compound. It has been shown to alleviate inflammation in various models, including those for myocardial infarction and inflammatory pain. The anti-inflammatory actions of this compound are mediated through the inhibition of several key signaling pathways.
-
NF-κB and NLRP3 Inflammasome Pathway: this compound has been demonstrated to inhibit the activation of the NF-κB signaling pathway and the NLRP3 inflammasome. It achieves this by downregulating the phosphorylation of key proteins in the NF-κB pathway and reducing the expression of NLRP3 and caspase-1. This leads to a significant decrease in the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.
-
PI3K/Akt Signaling Pathway: this compound has also been found to modulate the PI3K/Akt signaling pathway to exert its anti-inflammatory effects, particularly in the context of uveitis.
-
NOX4/JAK2-STAT3 Pathway: In models of inflammatory pain, this compound has been shown to inhibit microglial activation-mediated inflammatory responses by abrogating the NOX4/JAK2-STAT3 pathway.
Neuroprotective Effects
This compound exhibits significant neuroprotective properties. It can cross the blood-brain barrier and has been shown to be effective in models of cerebral ischemia and spinal cord injury. Its neuroprotective effects are attributed to its anti-inflammatory and anti-apoptotic actions. This compound has been found to protect PC12 cells against glutamate-induced apoptosis by reducing the generation of reactive oxygen species (ROS) and calcium influx. Furthermore, it has demonstrated antidepressant-like effects in animal models by attenuating neuroinflammation and oxidative stress.
Cardiovascular Effects
In the cardiovascular system, this compound has shown promise in the treatment of ischemic heart disease. It exerts anti-fibrotic, anti-inflammatory, antioxidant, and anti-apoptotic effects on the ischemic myocardium. Studies have shown that this compound can improve cardiac function in mice after myocardial infarction by reducing macrophage-mediated chronic inflammation.
Olfactory Role and Receptor Interaction
As the primary odorant in deer musk, this compound's interaction with olfactory receptors is a key aspect of its biological function. The human musk-recognizing receptor, OR5AN1, has been identified as a key receptor for this compound. The binding of this compound to OR5AN1 is mediated by hydrogen-bond formation and hydrophobic interactions with specific amino acid residues in the receptor. The EC50 value for the activation of MOR215-1 by racemic-muscone is 0.5 μM.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the biological activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cell Viability | MDA-MB-231 | IC50 (48h) | 71.62 µM | |
| Cell Viability | BT-549 | IC50 (48h) | 73.01 µM | |
| Olfactory Receptor Activation | HEK293 cells expressing MOR215-1 | EC50 (racemic-muscone) | 0.5 µM | |
| Olfactory Receptor Activation | HEK293 cells expressing MOR215-1 | EC50 (l-(R)-muscone) | 0.6 µM | |
| Olfactory Receptor Activation | HEK293 cells expressing MOR215-1 | EC50 (d-(S)-muscone) | 2.2 µM |
Table 2: Concentration of this compound in Deer Musk
| Musk Type | This compound Concentration (% of total GC-MS peak area) | Reference |
| Forest Musk Deer | 42.22% |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in this compound research.
Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from studies assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells (e.g., BV2 microglia, BMDMs) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0, 1.5, 3, 6, 12, 24 µg/ml). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) group.
Western Blot Analysis for NF-κB Pathway Activation
This protocol is a generalized procedure based on studies investigating the effect of this compound on the NF-κB pathway.
-
Cell Treatment and Lysis: Culture cells (e.g., BMDMs) and treat with this compound and/or an inflammatory stimulus (e.g., LPS). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of the NF-κB pathway (e.g., p-p65, p65, p-IκBα, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Measurement of Inflammatory Cytokines by ELISA
This protocol is based on studies measuring the effect of this compound on cytokine production.
-
Sample Collection: Culture cells (e.g., BMDMs) and treat with this compound and/or LPS for a specified time. Collect the cell culture supernatants.
-
ELISA Procedure: Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-1β, TNF-α, IL-6). Follow the manufacturer's instructions.
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with the provided blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add the collected cell culture supernatants and a series of known standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: NF-κB signaling pathway and the inhibitory effect of this compound.
Caption: Simplified VEGF/PI3K/Akt/MAPK signaling pathway and this compound's inhibitory role.
Caption: General experimental workflow for in vitro studies of this compound.
Conclusion
This compound, the primary active component of deer musk, is a multifaceted molecule with significant biological activities. Its well-documented anti-inflammatory, neuroprotective, and cardioprotective effects are mediated through the modulation of key signaling pathways, including NF-κB, NLRP3 inflammasome, PI3K/Akt, and MAPK. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the precise molecular targets and the full spectrum of its therapeutic potential is warranted and could lead to the development of novel therapeutics for a range of diseases.
References
- 1. Ligand Specificity and Evolution of Mammalian Musk Odor Receptors: Effect of Single Receptor Deletion on Odor Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscone relieves inflammatory pain by inhibiting microglial activation-mediated inflammatory response via abrogation of the NOX4/JAK2-STAT3 pathway and NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Muscone Inhibits the Excessive Inflammatory Response in Myocardial Infarction by Targeting TREM-1 - PMC [pmc.ncbi.nlm.nih.gov]
The Scent of Discovery: A Technical Guide to the Isolation and Structural Elucidation of Muskone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muscone, the principal odorant of natural musk, has been a substance of immense interest in perfumery and traditional medicine for centuries. Its journey from a mysterious animal secretion to a well-characterized macrocyclic ketone represents a significant chapter in the history of natural product chemistry. This technical guide provides an in-depth chronicle of the discovery, isolation, and structural elucidation of (R)-(-)-muscone (3-methylcyclopentadecanone). It details the classical experimental protocols that formed the foundation of its study, presents key quantitative physicochemical and spectroscopic data, and illustrates the historical and scientific workflows through structured diagrams. This document serves as a core reference for professionals engaged in natural product chemistry, fragrance science, and the study of chemosensory signaling.
A Century of Musk: Historical Timeline and Key Discoveries
The scientific understanding of muscone evolved over several decades, marked by pivotal discoveries that challenged existing chemical theories and paved the way for modern synthetic chemistry.
The initial isolation of muscone is credited to the German chemist Heinrich Walbaum in 1906, who successfully separated the primary odoriferous component from natural musk obtained from the musk deer (Moschus moschiferus).[1] However, the molecular structure of this compound remained elusive.
The true breakthrough came two decades later, in 1926, when Leopold Ružička elucidated its novel structure.[2][3] Through meticulous chemical degradation experiments, Ružička demonstrated that muscone was a 15-membered macrocyclic ketone with a methyl substituent.[2][4] This discovery was sensational, as it defied the prevailing Baeyer strain theory, which posited that rings with more than eight atoms would be too unstable to exist. Ružička's work on large-ring compounds, including muscone and civetone, fundamentally expanded the field of organic chemistry and earned him the Nobel Prize in Chemistry in 1939.
Following the structural confirmation, the first total synthesis of racemic muscone was achieved by Karl Ziegler in 1934, providing ultimate proof of Ružička's proposed structure. The development of synthetic routes was not only an academic triumph but also a critical step toward alleviating the reliance on the endangered musk deer for this prized fragrance ingredient.
Quantitative Data and Physicochemical Properties
Muscone is an oily, colorless liquid naturally occurring as the (R)-enantiomer. Its low volatility and high molecular weight contribute to its remarkable persistence and function as a fixative in fragrances.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₀O | |
| Molecular Weight | 238.41 g/mol | |
| IUPAC Name | (3R)-3-Methylcyclopentadecan-1-one | |
| CAS Number | 541-91-3 | |
| Appearance | Colorless, oily liquid | |
| Density | 0.922 g/cm³ (at 17°C) | |
| Boiling Point | 328 °C (at 760 mmHg); 130 °C (at 0.5 mmHg) | |
| Natural Abundance | 0.5% - 2.0% in dried musk grains |
Spectroscopic Data
The structural elucidation of muscone relies on modern spectroscopic techniques. Below are key identifiers.
| Spectroscopic Data | Key Features and Notes |
| ¹H-NMR | The spectrum is dominated by aliphatic signals. Key signals include a doublet for the methyl group (CH₃) adjacent to the chiral center and multiplets for the methylene protons (CH₂) alpha to the carbonyl group. The complex overlapping signals of the macrocyclic ring protons typically appear between 1.2-1.8 ppm. |
| ¹³C-NMR | The carbonyl carbon (C=O) gives a characteristic signal downfield (around 218 ppm). The spectrum shows distinct signals for the methyl carbon, the chiral methine carbon, and the methylene carbons of the large ring. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is observed at m/z = 238. The fragmentation pattern is complex due to the macrocyclic structure, often involving rearrangements. Common fragments arise from cleavage alpha to the carbonyl group and loss of small neutral molecules like ethylene. |
| Infrared (IR) | A strong, characteristic absorption band for the ketone carbonyl group (C=O) is observed around 1710 cm⁻¹. The rest of the spectrum is dominated by C-H stretching and bending vibrations of the aliphatic chain. |
Experimental Protocols
The following sections detail the classical and foundational experimental methodologies for the isolation and structural analysis of muscone.
Protocol 1: Isolation and Purification of Muscone from Natural Musk
This protocol is based on the principles of natural product extraction using solvents of increasing polarity, followed by purification to separate the neutral ketone (muscone) from other components.
1. Materials and Equipment:
-
Dried musk grains (from Moschus moschiferus)
-
Petroleum ether (or n-hexane)
-
Ethanol (95%)
-
Diethyl ether
-
5% aqueous Hydrochloric Acid (HCl)
-
5% aqueous Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Soxhlet extractor
-
Rotary evaporator
-
Separatory funnel
-
Glassware for filtration and distillation
2. Procedure:
-
Initial Defatting: A known quantity of dried, ground musk grains is placed in a thimble and subjected to exhaustive extraction with petroleum ether in a Soxhlet apparatus for 8-12 hours. This step removes non-polar fats and oils. The petroleum ether extract is set aside.
-
Ethanolic Extraction: The defatted musk material is air-dried to remove residual petroleum ether and then re-extracted with 95% ethanol using the Soxhlet apparatus for 12-18 hours. This extracts muscone and other moderately polar compounds.
-
Solvent Removal: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous, dark-brown residue.
-
Liquid-Liquid Partitioning: The residue is dissolved in diethyl ether and transferred to a separatory funnel.
-
Acid Wash: The ether solution is washed three times with 5% aqueous HCl to remove any basic compounds (like alkaloids, e.g., muscopyridine). The aqueous acidic layers are discarded.
-
Base Wash: The ether layer is then washed three times with 5% aqueous NaOH to remove any acidic compounds. The aqueous basic layers are discarded.
-
Neutral Wash & Drying: The remaining ether layer is washed with saturated brine solution to remove residual water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate.
-
Final Concentration: The dried ether solution is filtered, and the solvent is removed by rotary evaporation to yield crude, purified muscone as a viscous oil.
-
Further Purification (Optional): The crude product can be further purified by fractional distillation under high vacuum or by column chromatography on silica gel.
Protocol 2: Ruzicka's Structural Elucidation via Oxidative Degradation
This protocol describes the chemical logic used by Leopold Ružička to deduce the macrocyclic structure of muscone. It is not a preparative protocol but a degradative analysis.
1. Principle: The core principle is that vigorous oxidation of a cyclic ketone will break the ring at the carbonyl group, forming a dicarboxylic acid. By identifying the resulting dicarboxylic acid, the size and structure of the original carbon ring can be determined.
2. Reagents:
-
Purified muscone
-
Chromic acid (CrO₃) or Potassium permanganate (KMnO₄)
-
Appropriate solvents (e.g., acetic acid, acetone)
-
Reagents for esterification (e.g., methanol, H₂SO₄)
-
Instrumentation for melting point determination and elemental analysis
3. Conceptual Procedure:
-
Vigorous Oxidation: A sample of muscone is subjected to oxidation with a strong oxidizing agent like chromic acid. This cleaves the 15-membered ring at the ketone, breaking the C1-C2 and C1-C15 bonds.
-
Formation of Dicarboxylic Acids: This degradation produces a mixture of smaller, linear dicarboxylic acids. Ružička identified a series of even-numbered aliphatic dicarboxylic acids, from succinic acid up to decane-1,10-dicarboxylic acid.
-
Controlled Oxidation: Through careful, controlled oxidation, Ružička was able to isolate a key dicarboxylic acid that retained all 16 carbon atoms of the original muscone molecule.
-
Identification of the C16 Diacid: This product was identified as 1-methyltridecane-1,13-dicarboxylic acid.
-
Structural Deduction: The identification of this specific branched dicarboxylic acid was unequivocal proof that the original molecule, muscone, must be a 15-membered carbon ring with a methyl group attached, and that the carbonyl group was part of the ring.
Visualization of Key Processes and Pathways
The following diagrams, rendered in DOT language, illustrate the primary workflows and mechanisms associated with muscone.
Experimental Workflow: Isolation from Natural Musk
This diagram outlines the logical flow of the isolation and purification protocol described in Section 3.1.
Logical Flow: Ruzicka's Structural Degradation
This diagram illustrates the deductive reasoning behind Ružička's oxidative degradation experiment.
Signaling Pathway: Muscone Olfactory Transduction
Muscone is primarily detected by the human olfactory receptor OR5AN1. The binding of muscone initiates a G-protein coupled signaling cascade, leading to neuronal depolarization and the perception of smell.
Conclusion
The journey to understand muscone, from its isolation by Walbaum to the profound structural insights of Ružička, marks a triumph of classical natural product chemistry. The methodologies developed not only unveiled one of perfumery's most valuable molecules but also expanded the boundaries of chemical theory. The subsequent development of synthetic routes has enabled a sustainable supply of this unique macrocycle, protecting the endangered musk deer. The protocols and data presented herein provide a foundational resource for researchers, illustrating the blend of meticulous experimentation and deductive reasoning that continues to drive the fields of chemical and biological sciences.
References
Muskone: A Technical Guide to its Anti-inflammatory Effects and Molecular Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract: Muskone, the principal active component of musk, has long been utilized in traditional medicine and is gaining significant attention in modern pharmacology for its potent anti-inflammatory properties.[1] This technical document provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways including NF-κB, the NLRP3 inflammasome, and MAPK. This guide summarizes quantitative data from preclinical studies, presents detailed experimental protocols for assessing its activity, and visualizes the complex signaling cascades involved.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects by intervening in several critical intracellular signaling cascades that are responsible for the production of pro-inflammatory mediators. The primary mechanisms identified are the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the suppression of the NOD-like receptor protein 3 (NLRP3) inflammasome.[2][3]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][5] In resting cells, NF-κB dimers (e.g., p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate gene transcription.
This compound has been shown to significantly inhibit this pathway. Studies demonstrate that this compound treatment reduces the phosphorylation of both IκBα and the p65 subunit of NF-κB. This action prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of inflammatory genes. Some evidence suggests this may be downstream of interactions with upstream receptors like IL-1R1, although it does not appear to affect TLR4 expression directly.
References
- 1. Pharmacological effects and mechanisms of muscone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscone improves cardiac function in mice after myocardial infarction by alleviating cardiac macrophage-mediated chronic inflammation through inhibition of NF-κB and NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscone improves cardiac function in mice after myocardial infarction by alleviating cardiac macrophage-mediated chronic inflammation through inhibition of NF-κB and NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beneficial effects of muscone on cardiac remodeling in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
Cardiovascular Effects of Muskone Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muskone, the primary active component of musk, has long been utilized in traditional medicine for various ailments. Recent scientific investigations have begun to elucidate its significant cardiovascular protective effects. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on the cardiovascular system, with a focus on its therapeutic potential in conditions such as myocardial infarction and cardiac hypertrophy. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the intricate signaling pathways involved in its mechanism of action.
Introduction
Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. The search for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. This compound has emerged as a promising natural compound with multifaceted cardioprotective properties. In vitro and in vivo studies have demonstrated its ability to mitigate cardiac injury and adverse remodeling through various mechanisms, including anti-inflammatory, anti-apoptotic, and anti-fibrotic actions. This guide aims to provide a detailed technical resource for researchers and professionals in the field of cardiovascular drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the cardiovascular effects of this compound administration.
Table 1: Effects of this compound on Cardiac Function and Remodeling Following Myocardial Infarction (MI) in Mice [1]
| Parameter | MI Group (Vehicle) | MI + this compound (2 mg/kg/day) | P-value |
| Left Ventricular Ejection Fraction (LVEF) (%) | 38.5 ± 1.7 | 49.23 ± 1.906 | < 0.05 |
| Left Ventricular Fractional Shortening (LVFS) (%) | 18.2 ± 1.1 | 24.1 ± 1.3 | < 0.05 |
| Left Ventricular End-Systolic Diameter (LVESd) (mm) | 3.570 ± 0.1965 | 3.025 ± 0.1089 | 0.0239 |
| Left Ventricular End-Diastolic Diameter (LVEDd) (mm) | 4.447 ± 0.1822 | 4.008 ± 0.1073 | 0.0494 |
| Fibrotic Area (%) | 4.136 ± 0.4741 | 2.567 ± 0.3032 | 0.0192 |
| Survival Rate (%) | 74 | 93 | 0.066 |
Table 2: Effects of this compound on Inflammatory Cytokine Expression in Myocardial Tissue [1][2]
| Cytokine | MI Group (Vehicle) | MI + this compound | P-value |
| TGF-β1 (relative expression) | 109.0 ± 12.74 | 72.56 ± 3.302 | 0.0127 |
| TNF-α (relative expression) | 59.66 ± 6.164 | 41.56 ± 3.802 | 0.0255 |
| IL-1β (relative expression) | 8.765 ± 0.7654 | 5.354 ± 0.3977 | 0.0039 |
| NF-κB (relative expression) | 2.134 ± 0.2143 | 1.345 ± 0.1123 | < 0.05 |
| IL-6 (mRNA level relative to sham) | ~18 | ~8 | < 0.05 |
Table 3: Effects of this compound on Apoptosis-Related Protein Expression [1]
| Protein | MI Group (Vehicle) | MI + this compound | P-value |
| Bcl-2 (anti-apoptotic) | Decreased | Increased | < 0.05 |
| Bax (pro-apoptotic) | Increased | Decreased | < 0.05 |
Table 4: Effects of this compound on Signaling Protein Phosphorylation [1]
| Protein | MI Group (Vehicle) | MI + this compound | P-value |
| p-Akt / Total Akt | 1.286 ± 0.04034 | 1.968 ± 0.2110 | 0.0336 |
| p-eNOS / Total eNOS | 1.537 ± 0.1645 | 2.347 ± 0.2729 | 0.044 |
Table 5: Electrophysiological Effects of this compound in Rats Post-MI
| Parameter | MI Group (Vehicle) | MI + this compound (2 mg/kg/day) |
| QRS interval | Lengthened | Shortened |
| QT interval | Lengthened | Shortened |
| QTc interval | Lengthened | Shortened |
| Action potential duration | Lengthened | Shortened |
| Effective refractory period | Shortened | Prolonged |
Key Experimental Protocols
Mouse Model of Myocardial Infarction
-
Animals: Male C57BL/6J mice (6-8 weeks old, weighing 18-24 g) are used.
-
Anesthesia: Mice are anesthetized with sodium pentobarbital (50 mg/kg, intraperitoneally).
-
Surgical Procedure:
-
The mice are placed in a supine position on a heating pad to maintain normothermia.
-
Endotracheal intubation is performed for artificial ventilation.
-
A thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is permanently ligated with an 8-0 nylon suture approximately 2-3 mm below the tip of the left auricle.
-
Successful MI is confirmed by the observation of a pale area in the anterior wall of the left ventricle and by electrocardiogram (ECG) changes.
-
The chest is closed in layers.
-
-
Sham Operation: Sham-operated mice undergo the same procedure without LAD ligation.
-
This compound Administration: this compound (2 mg/kg/day) or vehicle (normal saline) is administered, for example, by intraperitoneal injection for a period of 3 weeks post-surgery.
Angiotensin II-Induced Cardiac Hypertrophy Model
-
Animals: Male C57BL/6J mice are used.
-
Procedure:
-
Angiotensin II (Ang II) is infused at a rate of 1.5 µg/kg per minute for a specified duration using osmotic mini-pumps.
-
Control mice receive a saline infusion.
-
-
This compound Administration: Mice are randomly divided into groups receiving saline, Ang II alone, or Ang II with different doses of this compound (e.g., 2 mg/kg/day or 4 mg/kg/day).
-
Assessment: Cardiac function is analyzed by echocardiography, and cardiac fibrosis is determined by Masson's trichrome staining and western blot analysis.
In Vitro Macrophage Inflammation Model
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from mice.
-
Inflammation Induction: BMDMs are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/ml) to induce an inflammatory response.
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 6 µg/ml) before LPS stimulation.
-
Analysis: The expression levels of inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) and key signaling proteins (e.g., NF-κB, NLRP3) are measured by qRT-PCR and western blot.
Signaling Pathways and Mechanisms of Action
This compound exerts its cardioprotective effects through the modulation of several key signaling pathways.
PI3K/Akt/eNOS Pathway
This compound has been shown to activate the PI3K/Akt/eNOS signaling pathway, which plays a crucial role in cell survival and endothelial function. Activation of this pathway leads to the phosphorylation and activation of eNOS, which in turn increases the production of nitric oxide (NO). NO is a potent vasodilator and has anti-apoptotic and anti-inflammatory properties in the myocardium.
Anti-Inflammatory Pathways: NF-κB and NLRP3 Inflammasome
This compound exhibits potent anti-inflammatory effects by inhibiting the NF-κB and NLRP3 inflammasome pathways. In the context of myocardial injury, danger-associated molecular patterns (DAMPs) can activate TLR4, leading to the activation of the NF-κB pathway and the subsequent transcription of pro-inflammatory cytokines. This compound inhibits the phosphorylation of p65 and IκB-α, key components of the NF-κB pathway. Furthermore, this compound inhibits the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the maturation and secretion of IL-1β.
Anti-Hypertrophic Pathways: STAT3, MAPK, and TGF-β/SMAD
In models of cardiac hypertrophy induced by Angiotensin II, this compound has been shown to inhibit the STAT3, MAPK, and TGF-β/SMAD signaling pathways. These pathways are known to be key mediators of pathological cardiac remodeling, fibrosis, and inflammation in response to hypertrophic stimuli. This compound reduces the phosphorylation of key proteins in these pathways, including ERK, JNK, p38, SMAD2, and SMAD3, thereby attenuating the hypertrophic response.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant cardioprotective effects, mediated through a complex interplay of anti-inflammatory, anti-apoptotic, and anti-hypertrophic signaling pathways. Its ability to improve cardiac function and attenuate adverse remodeling in preclinical models of myocardial infarction and cardiac hypertrophy highlights its potential as a novel therapeutic agent.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: A more thorough understanding of the absorption, distribution, metabolism, and excretion of this compound is necessary for clinical translation.
-
Dose-Response Studies: Comprehensive dose-ranging studies are needed to establish the optimal therapeutic window and safety profile.
-
Clinical Trials: Ultimately, well-designed clinical trials are required to evaluate the efficacy and safety of this compound in patients with cardiovascular diseases.
-
Combination Therapy: Investigating the potential synergistic effects of this compound when used in combination with existing cardiovascular medications could lead to more effective treatment strategies.
References
- 1. Beneficial effects of muscone on cardiac remodeling in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscone improves cardiac function in mice after myocardial infarction by alleviating cardiac macrophage-mediated chronic inflammation through inhibition of NF-κB and NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Endocrine-Disrupting Potential of Muscone: A Technical Guide
Executive Summary
Muscone, a macrocyclic ketone, is a key fragrance component historically derived from animal sources and now largely produced synthetically. While its olfactory properties are well-documented, its potential to interact with the endocrine system is an area of growing scientific interest. This technical guide provides a comprehensive overview of the current state of knowledge regarding the endocrine-disrupting potential of Muscone. It is intended for researchers, toxicologists, and drug development professionals. This document synthesizes available in vitro and in silico data, details key experimental methodologies, and visualizes relevant pathways and workflows to provide a thorough understanding of Muscone's interaction with hormonal systems.
The available evidence indicates that Muscone exhibits weak estrogenic activity in vitro. Computational studies further predict potential interactions with the androgen receptor, progesterone receptor, and the aromatase enzyme, though these interactions await experimental validation. Significant data gaps remain, particularly concerning quantitative binding affinities, dose-response relationships for various endocrine endpoints, and potential effects on the thyroid and glucocorticoid signaling pathways. This guide summarizes the existing data, highlights these critical knowledge gaps, and provides detailed protocols for the assays necessary to further elucidate the endocrine-disrupting profile of Muscone.
Introduction
Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action, posing potential risks to developmental, reproductive, neurological, and immune systems. Muscone ((3R)-3-Methylcyclopentadecan-1-one) is a 15-membered macrocyclic ketone prized for its characteristic musky scent. It is the principal odorant in natural deer musk and is now widely synthesized for use in perfumes, cosmetics, and other consumer products. Given its widespread human exposure and lipophilic nature, which suggests a potential for bioaccumulation, assessing its interaction with the endocrine system is of paramount importance.
This guide focuses specifically on the endocrine-disrupting potential of Muscone, distinguishing it from other synthetic musks like nitro-musks (e.g., Musk Ketone) and polycyclic musks (e.g., Galaxolide), which have been more extensively studied and have demonstrated various endocrine-disrupting activities.
Interaction with Nuclear Hormone Receptors
The primary mechanism by which many EDCs exert their effects is through binding to nuclear hormone receptors, acting as either agonists (mimicking the natural hormone) or antagonists (blocking the natural hormone).
Estrogen Receptor (ER) Signaling
The most direct evidence for Muscone's endocrine activity is its interaction with the estrogen receptor.
Findings: In vitro studies using the E-screen (Estrogen-screen) assay, which measures the proliferation of estrogen-responsive human MCF-7 breast cancer cells, have demonstrated that Muscone is weakly estrogenically active[1][2]. This proliferative effect was shown to be estrogen receptor-mediated, as it could be inhibited by co-incubation with an anti-estrogen like tamoxifen[2]. However, the estrogenic potency of Muscone was reported to be low compared to the endogenous hormone 17β-estradiol[1][2].
dot
References
In-Depth Technical Guide: Molecular Interaction of Muskone with Olfactory Receptor OR5AN1
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The human olfactory receptor OR5AN1 is a key G protein-coupled receptor (GPCR) responsible for the perception of various musk-smelling compounds, including the archetypal macrocyclic musk, muskone.[1][2][3] Understanding the molecular interactions between this compound and OR5AN1 is crucial for the fields of perfumery, fragrance development, and potentially for exploring the roles of olfactory receptors in non-olfactory tissues.[4][5] This technical guide provides a detailed overview of the binding mechanism, signaling pathway, and quantitative activation data related to the this compound-OR5AN1 interaction. It includes detailed experimental protocols for assays used to characterize this interaction and visual diagrams of key processes to facilitate comprehension.
Molecular Interaction and Binding Site
OR5AN1, like other olfactory receptors, is a Class A rhodopsin-like GPCR. The binding of this compound to OR5AN1 is a highly specific interaction occurring within a defined binding pocket. Computational modeling and site-directed mutagenesis experiments have elucidated the key residues involved in this interaction.
The primary anchor point for musk ligands within the OR5AN1 binding pocket is a hydrogen bond formed with the amino acid residue Tyrosine 260 (Tyr260) , located in the sixth transmembrane helix (TM6). This interaction is critical for stabilizing the ligand. In addition to this hydrogen bond, the binding is further stabilized by hydrophobic and nonpolar interactions with surrounding aromatic residues, primarily Phenylalanine 105 (Phe105), Phenylalanine 194 (Phe194), and Phenylalanine 252 (Phe252) . These hydrophobic interactions contribute significantly to the overall binding affinity, accounting for an estimated 77% of the binding energy. The chiral selectivity of the receptor for (R)-muscone over (S)-muscone is also determined by the specific geometry of this binding pocket.
Quantitative Analysis of Ligand Activation
The response of OR5AN1 to this compound and other musk compounds has been quantified using in vitro functional assays, typically measuring the half-maximal effective concentration (EC₅₀). A lower EC₅₀ value indicates higher potency. OR5AN1 demonstrates a clear preference for certain musk structures, responding robustly to macrocyclic ketones and nitromusks but not to polycyclic musks. The receptor also shows stereoselectivity, responding more strongly to l-(R)-muscone than to d-(S)-muscone.
| Compound | Class | EC₅₀ (μM) | Efficacy (vs. Muscone) | Reference |
| (R)-Muscone | Macrocyclic Ketone | 19.9 | 100% | |
| l-(R)-Muscone | Macrocyclic Ketone | 0.6 | ~300% vs d-muscone | |
| d-(S)-Muscone | Macrocyclic Ketone | 2.2 | Lower than l-muscone | |
| rac-Muscone | Macrocyclic Ketone | 12.5 | - | |
| Musk Ketone | Nitromusk | 0.02 | ~1000x more potent | |
| (E)-34 (Fluorinated Analog) | Macrocyclic Ketone | 0.03 | ~660x more potent | |
| Musk Xylol | Nitromusk | 16.7 | - |
Table 1: Quantitative data for the activation of OR5AN1 by various musk compounds. EC₅₀ values represent the concentration required to elicit 50% of the maximal response.
OR5AN1 Signaling Pathway
Upon binding of an agonist like this compound, OR5AN1 undergoes a conformational change that initiates an intracellular signaling cascade. As a canonical olfactory receptor, OR5AN1 couples to the Gs-family G protein alpha subunit, Gαolf (encoded by the GNAL gene). This activation triggers the dissociation of the G protein heterotrimer and the Gαolf subunit stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger. The subsequent increase in intracellular cAMP levels leads to the opening of cyclic nucleotide-gated ion channels, causing an influx of cations (primarily Ca²⁺), depolarization of the cell membrane, and ultimately the generation of an action potential that is transmitted to the brain for the perception of smell.
Experimental Protocols
The quantitative data for OR5AN1 activation is primarily generated through heterologous expression systems using cell-based functional assays. The most common method is the luciferase reporter gene assay in Human Embryonic Kidney 293 (HEK293) cells.
Luciferase Reporter Gene Assay Protocol
This assay measures receptor activation by quantifying the expression of a reporter gene (luciferase) that is under the control of a promoter containing cAMP Response Elements (CRE). Increased intracellular cAMP resulting from OR5AN1 activation leads to a proportional increase in luciferase expression.
I. Cell Culture and Transfection:
-
Cell Maintenance: Culture HEK293 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Plate cells into 96-well plates at a density that will reach ~80% confluency on the day of transfection.
-
Co-transfection: For each well, transiently co-transfect the cells using a suitable transfection reagent (e.g., Lipofectamine 2000). The DNA mixture should contain:
-
An expression vector for OR5AN1 (e.g., in pCI vector).
-
A CRE-luciferase reporter plasmid.
-
A vector for a G protein subunit like Gαolf to enhance the signal.
-
A vector expressing a chaperone protein like Receptor-Transporting Protein 1S (RTP1S) to ensure proper receptor trafficking to the cell membrane.
-
A control plasmid (e.g., pRL-TK Renilla luciferase) for normalization of transfection efficiency.
-
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for gene expression.
II. Ligand Stimulation and Lysis:
-
Ligand Preparation: Prepare serial dilutions of this compound and other test odorants in a suitable buffer (e.g., DMEM or Hanks' Balanced Salt Solution).
-
Stimulation: Remove the culture medium from the cells and add the prepared odorant solutions. Incubate for a defined period (e.g., 4-6 hours) at 37°C.
-
Cell Lysis: After incubation, remove the odorant solutions and lyse the cells using a passive lysis buffer.
III. Luminescence Measurement:
-
Reagent Addition: Add the luciferase assay substrate to the cell lysate in each well.
-
Quantification: Measure the firefly luciferase luminescence (signal) and Renilla luciferase luminescence (control) using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized response against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy.
Conclusion and Future Directions
The interaction between this compound and OR5AN1 is a well-characterized example of ligand recognition by a human olfactory receptor. The activation is driven by a combination of specific hydrogen bonding with Tyr260 and broader hydrophobic interactions within the binding pocket. Quantitative functional assays have established a clear structure-activity relationship for various musk compounds, guiding the development of novel synthetic musks. The detailed understanding of this receptor's function and the robust protocols developed for its study serve as a valuable model for investigating other olfactory receptors and their potential roles in both sensory perception and non-olfactory physiological processes. Future research may focus on high-resolution structural determination of the ligand-bound receptor and the discovery of allosteric modulators that could fine-tune musk perception.
References
- 1. Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olfactory receptor and neural pathway responsible for highly selective sensing of musk odors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the function of mammalian musk odor receptors | The University of Tokyo [u-tokyo.ac.jp]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
The Biosynthesis of Muskone in the Musk Deer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muskone (3-methylcyclopentadecanone) is the primary active compound responsible for the characteristic odor of musk, a valuable ingredient in traditional medicine and perfumery. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in the musk deer (Moschus spp.). We will delve into the precursor molecules, key enzymatic steps, and the integral role of the musk gland's microbiome in the synthesis of this macrocyclic ketone. This guide also presents detailed experimental protocols for the analysis of musk components and transcriptomic studies of the musk gland, along with quantitative data and visual representations of the biosynthetic and experimental workflows.
Introduction
The production of musk is a complex biological process that occurs in the preputial gland of male musk deer. The unique and potent aroma of musk is primarily attributed to this compound. Due to the endangered status of several musk deer species, there is significant interest in understanding the natural biosynthesis of this compound to inform the development of sustainable synthetic production methods. This guide synthesizes current research to provide a comprehensive overview of the this compound biosynthetic pathway, from the initial precursor molecules to the final cyclized ketone.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that involves both endogenous enzymes from the musk deer and metabolic contributions from the symbiotic microbiota within the musk gland. The pathway can be broadly divided into three main stages: fatty acid synthesis and modification, hydroxylation, and cyclization.
Precursor Molecules: The Role of Fatty Acids
The foundational precursors for this compound are long-chain fatty acids.[1] Lipids constitute a significant portion of the chemical composition of musk, suggesting their critical role as substrates for the synthesis of volatile compounds.[2] Metabolomic studies of musk have identified a high abundance of lipids (approximately 51.52%), organic oxygen compounds (around 28.79%), and organoheterocyclic compounds (about 12.12%).[2]
A proposed key intermediate in the pathway is 14-methylpentadecanoic acid.[3] The biosynthesis of this branched-chain fatty acid is thought to begin with acetyl-CoA.[3]
Key Enzymes and Genes in this compound Biosynthesis
Several key enzymes and their corresponding genes have been implicated in the this compound biosynthetic pathway through transcriptomic and metabolomic analyses of the musk gland.
-
Fatty Acid Synthase (FAS): Responsible for the elongation of the fatty acid chain.
-
Palmitoyl-CoA Hydrolase (TES1): This enzyme is believed to be involved in the generation of 14-methyl-pentadecanoic acid from its CoA ester.
-
Cytochrome P450 Monooxygenases (CYP54 and CYP2): These enzymes are proposed to catalyze the ω-hydroxylation of the fatty acid precursor, a critical step for subsequent cyclization. This hydroxylation converts 14-methylpentadecanoic acid into 15-hydroxy-14-methylpentadecanoic acid.
-
Lactonizing Lipase (LipL): This enzyme is thought to catalyze the final intramolecular esterification (lactonization) of the ω-hydroxy fatty acid to form the macrocyclic ketone, this compound.
The expression of genes related to fatty acid degradation (such as HADH, HADHA, CPT1A, CPT1B, CPT2, ACADVL, ALDH7A1) and unsaturated fatty acid biosynthesis (ELOVL6, ELOVL1, ELOVL4, ELOVL7, HSD17B4) has been found to be enhanced in the musk deer microbiome, highlighting the collaborative nature of this compound synthesis.
The Role of the Musk Gland Microbiome
The microbiome of the musk gland, particularly the genus Corynebacterium, plays a pivotal role in this compound biosynthesis. Metagenomic analysis has revealed that the musk microbiome is enriched in lipid metabolic pathways. It is hypothesized that the host deer provides long-chain fatty acids, which are then metabolized by the resident bacteria into various volatile compounds, including this compound precursors. There is a positive correlation between the abundance of Corynebacterium and the presence of this compound and etiocholanone in the musk. Corynebacterium is known for its ability to metabolize fatty acids, and its enzymatic machinery is likely crucial for the transformation of host-derived lipids.
Proposed Biosynthetic Pathway Diagram
Caption: Proposed biosynthetic pathway of this compound in musk deer.
Quantitative Data
The following tables summarize the quantitative data available on the composition of musk and the relative abundance of key components.
Table 1: Chemical Composition of Musk Secretions
| Chemical Class | Relative Abundance (%) | Reference |
| Lipids | 51.52 | |
| Organic Oxygen Compounds | 28.79 | |
| Organoheterocyclic Compounds | 12.12 |
Table 2: this compound Concentration in Musk
| Condition | This compound Concentration | Reference |
| General | 42.22% of total GC-MS peak area | |
| High-quality musk | > 2% | |
| Unmated Males | Higher concentration than mated males |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Musk Analysis
GC-MS is the primary analytical technique for identifying and quantifying the volatile and semi-volatile compounds in musk.
Sample Preparation:
-
Approximately 60 mg of musk sample is placed in a 2 mL Eppendorf tube.
-
Add 0.48 mL of extraction liquid (Methanol:Chloroform = 3:1 v/v).
-
Homogenize the sample in a ball mill for 4 minutes at 45 Hz.
-
Ultrasonicate the homogenate for 5 minutes in an ice-water bath.
-
Centrifuge the homogenate at 13,000 rpm for 15 minutes at 4°C.
-
Transfer 0.4 mL of the supernatant to a fresh 2 mL GC-MS glass vial for analysis.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890 system (or equivalent).
-
Mass Spectrometer: Pegasus HT time-of-flight mass spectrometer (or equivalent).
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 μm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 10°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 240°C at 5°C/min, hold for 5 minutes.
-
Ramp 3: Increase to 290°C, hold for 15 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
Electron Impact (EI) Energy: 70 eV.
-
Mass Scan Range: 40-400 amu.
-
Caption: Workflow for GC-MS analysis of musk samples.
Single-Cell RNA Sequencing (scRNA-seq) of Musk Gland Tissue
scRNA-seq provides high-resolution transcriptomic data to identify cell types and gene expression patterns within the musk gland. The 10x Genomics platform is a commonly used technology for this purpose.
Tissue Dissociation and Cell Suspension Preparation:
-
Excise fresh musk gland tissue and place it in an ice-cold preservation solution.
-
Mince the tissue into small pieces (1-2 mm³) using a sterile scalpel.
-
Digest the minced tissue with a cocktail of enzymes (e.g., collagenase, dispase, and DNase I) in a suitable buffer at 37°C with gentle agitation to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer (e.g., 40-70 µm) to remove cell clumps and undigested tissue.
-
Wash the cells by centrifugation and resuspend them in an appropriate buffer (e.g., PBS with 0.04% BSA).
-
Determine cell viability and concentration using a hemocytometer or an automated cell counter.
10x Genomics Library Preparation:
-
Load the single-cell suspension onto a 10x Genomics Chromium Controller chip along with reverse transcription reagents and barcoded gel beads.
-
The chip partitions the single cells into nanoliter-scale Gel Beads-in-emulsion (GEMs), where each GEM contains a single cell and a single gel bead.
-
Within each GEM, the cell is lysed, and the released mRNA is reverse transcribed into cDNA, incorporating a unique barcode from the gel bead.
-
After breaking the emulsion, the barcoded cDNA from all cells is pooled and amplified.
-
Construct a sequencing library from the amplified cDNA.
Sequencing and Data Analysis:
-
Sequence the prepared library on a compatible high-throughput sequencing platform.
-
Process the raw sequencing data using the Cell Ranger pipeline to align reads, generate gene-cell matrices, and perform clustering and gene expression analysis.
Caption: Workflow for single-cell RNA sequencing of musk gland tissue.
Conclusion
The biosynthesis of this compound in the musk deer is a complex interplay between the host animal's endogenous metabolic pathways and the enzymatic capabilities of its musk gland microbiome. The pathway originates from long-chain fatty acids, which undergo modification, hydroxylation by cytochrome P450 enzymes, and final cyclization by a lactonizing lipase to form the characteristic macrocyclic ketone structure of this compound. The symbiotic Corynebacterium species are crucial for metabolizing host-derived lipids to provide the necessary precursors. Further research integrating multi-omics approaches will continue to refine our understanding of this fascinating biosynthetic pathway, paving the way for sustainable and ethical production of this valuable fragrance molecule.
References
Methodological & Application
Enantioselective Synthesis of (R)-Muscone: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of established and recent methodologies for the enantioselective synthesis of (R)-Muscone, a valuable fragrance component and potential chiral building block.
(R)-Muscone, the primary constituent of natural musk, is a macrocyclic ketone highly prized for its distinct warm, animalic, and musky scent. Its specific stereochemistry is crucial for its olfactory properties, making enantioselective synthesis a critical area of research. This document outlines four prominent and effective strategies for achieving the synthesis of the (R)-enantiomer with high optical purity: Enantioselective Intramolecular Aldol Addition/Dehydration, Ring-Closing Metathesis (RCM), Asymmetrically Catalyzed Macrocyclization of an ω-Alkynal, and Enantioselective Conjugate Addition.
Detailed experimental protocols for each key reaction, quantitative data on yields and enantioselectivity, and visual representations of the synthetic workflows are provided to facilitate the practical application of these methods in a laboratory setting.
Key Synthetic Strategies and Performance Data
The following table summarizes the quantitative data for the four highlighted enantioselective synthetic routes to (R)-Muscone, allowing for a direct comparison of their efficiencies.
| Synthetic Strategy | Starting Material(s) | Key Chiral Reagent/Catalyst | Overall Yield | Enantiomeric Excess (ee) | Key Reaction Step(s) |
| Enantioselective Intramolecular Aldol Addition/Dehydration | Macrocyclic diketone | Sodium N-methylephedrate | ~70% (2 steps from bicyclic enone)[1] | Up to 76%[1] | Enantioselective intramolecular aldol condensation, followed by Eschenmoser fragmentation and reduction.[1] |
| Ring-Closing Metathesis (RCM) | (+)-Citronellal | Grubbs' Catalyst | High | Enantiomerically pure[2] | Multi-step synthesis of a diene precursor followed by RCM and hydrogenation. The RCM step yields 78%.[2] |
| Asymmetrically Catalyzed Macrocyclization of an ω-Alkynal | Propargyl alcohol and bromododecane | (lS)-(+)-DAIB (3-exo-(dimethylamino)isoborneol) | 48% | 92% | Asymmetric addition of an organozinc reagent to an alkynal, followed by hydroxy-directed cyclopropanation. |
| Enantioselective Conjugate Addition | (E)-Cyclopentadec-2-en-1-one | Chiral methyl cuprate with (1R,2R,3S,4S)-3-[(1-methylpyrrol-2-yl)methylamino]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | 53% | Up to 100% (with THF additive) | 1,4-addition of a chiral organocuprate to an α,β-unsaturated macrocyclic ketone. |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Enantioselective Intramolecular Aldol Addition/Dehydration
This protocol is adapted from the work of Knopff, Kuhne, and Fehr. The key step is the enantioselective conversion of a macrocyclic diketone to a bicyclic enone using a chiral base.
Diagram of the Experimental Workflow:
Caption: Workflow for the enantioselective aldol condensation.
Protocol for the Preparation of (S)-Bicyclic Enone:
-
Catalyst Preparation: To a suspension of NaH (60 wt% in mineral oil, 8 equivalents) in anhydrous THF, a solution of (+)-N-methylephedrine (8 equivalents) in THF is added. The mixture is stirred at reflux for 30 minutes to form the sodium N-methylephedrate solution.
-
Reaction: The solution is cooled to room temperature, and the macrocyclic diketone (1 equivalent) is added. The reaction mixture is stirred at room temperature and monitored by GC.
-
Workup: Upon completion, the reaction is quenched by the addition of water.
-
Extraction: The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are dried and concentrated. The residue is purified by flash chromatography to yield the (S)-bicyclic enone. With 8 equivalents of the sodium alkoxide, an enantiomeric excess of 76% can be achieved.
Ring-Closing Metathesis (RCM) from (+)-Citronellal
This protocol, based on the work of Kamat et al., utilizes the readily available chiral pool starting material (+)-citronellal.
Diagram of the Synthetic Pathway:
Caption: RCM approach to (R)-Muscone from (+)-citronellal.
Protocol for Ring-Closing Metathesis and Hydrogenation:
-
Synthesis of the Diene Precursor: The acyclic diolefinic substrate is prepared from (+)-citronellal through a multi-step sequence.
-
Ring-Closing Metathesis: The acyclic diene precursor is dissolved in dichloromethane. A solution of bis(tricyclohexylphosphine)benzylideneruthenium dichloride (Grubbs' catalyst, 5 mol%) in dichloromethane is added, and the mixture is refluxed for 21 hours.
-
Purification of Cyclic Alkene: The reaction mixture is concentrated, and the residue is purified by chromatography to afford the cyclic RCM product in 78% yield.
-
Hydrogenation: The cyclic alkene is dissolved in methanol, and 10% Pd-C is added. The mixture is stirred under a hydrogen atmosphere for 3 hours.
-
Final Product Isolation: The catalyst is removed by filtration, and the solvent is evaporated to yield enantiomerically pure (R)-Muscone.
Asymmetrically Catalyzed Macrocyclization of an ω-Alkynal
This highly efficient method was developed by Oppolzer and Radinov.
Diagram of the Key Transformations:
Caption: Key steps in the asymmetrically catalyzed macrocyclization.
Protocol for Asymmetric Macrocyclization and Subsequent Steps:
-
Preparation of ω-Alkynal: The starting ω-alkynal is prepared by Swern oxidation of 14-pentadecyn-1-ol.
-
Asymmetric Cyclization: The ω-alkynal is reacted with dicyclohexylborane and then with diethylzinc in the presence of (lS)-(+)-DAIB to furnish the cyclic (S)-cis-allyl alcohol with 92% enantiomeric excess.
-
Hydroxy-directed Cyclopropanation: The cyclic allyl alcohol is treated with diethylzinc and chloroiodomethane to yield a single diastereomer of the corresponding bicyclic cyclopropane derivative.
-
Final Transformations: Swern oxidation of the cyclopropylcarbinol followed by regioselective hydrogenolysis of the resulting ketone affords pure (R)-Muscone. The overall yield for this synthesis is reported to be 48%.
Enantioselective Conjugate Addition
This method provides access to (R)-Muscone with very high enantioselectivity through the 1,4-addition of a chiral organocuprate.
Diagram of the Conjugate Addition Reaction:
Caption: Enantioselective conjugate addition for (R)-Muscone synthesis.
Protocol for Enantioselective Conjugate Addition:
-
Preparation of the Chiral Ligand: The chiral ligand, (1R,2R,3S,4S)-3-[(1-methylpyrrol-2-yl)methylamino]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, is synthesized from camphor.
-
Formation of the Chiral Cuprate: The chiral ligand is reacted with methyllithium and copper(I) iodide in toluene to form the chiral methyl cuprate reagent.
-
Conjugate Addition: A solution of (E)-cyclopentadec-2-en-1-one in toluene is added to the chiral cuprate solution at low temperature. The addition of a small amount of THF (2-10 equivalents) to the toluene solution has been shown to be crucial for achieving essentially 100% enantiomeric excess.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified by chromatography to yield (R)-Muscone. Using the specified endo-ligand results in the formation of (R)-(-)-Muscone.
These protocols provide a foundation for the enantioselective synthesis of (R)-Muscone. Researchers are encouraged to consult the primary literature for further details and characterization data. The choice of synthetic route will depend on factors such as the availability of starting materials, desired enantiopurity, and scalability.
References
Application Notes and Protocols for Intramolecular Aldol Addition in Macrocyclic Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The intramolecular aldol addition reaction is a powerful and versatile strategy for the synthesis of macrocyclic ketones, which are key structural motifs in numerous natural products and pharmaceutically active compounds. This method involves the cyclization of a linear dicarbonyl precursor, typically a diketone or a keto-aldehyde, to form a large ring containing a β-hydroxy ketone moiety. Subsequent dehydration can lead to the corresponding α,β-unsaturated macrocyclic ketone. This application note provides a detailed overview of the reaction, including its mechanism, key considerations for successful macrocyclization, and specific experimental protocols.
I. Reaction Mechanism and Principles
The intramolecular aldol addition proceeds via the formation of an enolate from one of the carbonyl groups, which then acts as a nucleophile, attacking the other carbonyl group within the same molecule. The reaction can be catalyzed by either a base or an acid.
Base-Catalyzed Mechanism: A base abstracts an α-proton from one of the carbonyl groups to form a resonance-stabilized enolate. This enolate then undergoes an intramolecular nucleophilic attack on the second carbonyl carbon, forming a new carbon-carbon bond and a cyclic alkoxide intermediate. Protonation of the alkoxide yields the β-hydroxy macrocyclic ketone.
Acid-Catalyzed Mechanism: An acid protonates one of the carbonyl oxygens, activating the carbonyl group toward nucleophilic attack. Tautomerization then leads to the formation of an enol. The enol, acting as a nucleophile, attacks the protonated carbonyl, forming the macrocyclic ring.
The reversibility of the aldol addition allows for thermodynamic control, which generally favors the formation of more stable ring sizes. While 5- and 6-membered rings are kinetically and thermodynamically favored in smaller systems, the intramolecular aldol reaction can be effectively employed for the synthesis of larger macrocycles, particularly when the linear precursor is pre-disposed to cyclization.
Figure 1: General workflow for the synthesis of macrocyclic ketones via intramolecular aldol addition.
II. Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of macrocyclic ketones via intramolecular aldol addition. The following protocols are based on examples from the literature and provide a starting point for researchers.
Protocol 1: Enantioselective Synthesis of a Muscone Precursor
This protocol describes the enantioselective intramolecular aldol condensation of a macrocyclic diketone using a chiral base, as reported in the synthesis of (R)-muscone.[1]
Materials:
-
Macrocyclic diketone (e.g., pentadeca-1,14-dione)
-
(+)-N-Methylephedrine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Chiral Base (Sodium N-methylephedrate):
-
To a solution of (+)-N-methylephedrine (4.0 mmol) in anhydrous THF (20 mL) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (4.0 mmol, 60% dispersion in mineral oil) portionwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases. The formation of the sodium alkoxide is indicated by a clear solution.
-
-
Intramolecular Aldol Condensation:
-
To the freshly prepared solution of sodium N-methylephedrate, add a solution of the macrocyclic diketone (1.0 mmol) in anhydrous THF (10 mL) dropwise over 10 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from several hours to overnight.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired enantioenriched macrocyclic β-hydroxy ketone or the corresponding α,β-unsaturated ketone.
-
Quantitative Data:
| Substrate | Catalyst System | Solvent | Temperature | Time (h) | Product | Yield (%) | Enantiomeric Excess (%) |
| Pentadeca-1,14-dione | (+)-N-Methylephedrine/NaH | THF | Reflux | 16 | (S)-3-Methyl-cyclopentadec-2-enone | ~60-70 | up to 76 |
Note: Yields and enantioselectivities can be influenced by the specific diketone substrate, the chiral ligand, the base, and the reaction conditions.
Protocol 2: Diastereoselective Intramolecular Aldol Cyclization of a 1,8-Diketone
This protocol outlines a diastereoselective intramolecular aldol cyclization of a 1,8-diketone, which can be adapted for the synthesis of seven-membered rings within a larger macrocyclic framework.
Materials:
-
1,8-Diketone substrate
-
Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation and Cyclization:
-
Dissolve the 1,8-diketone (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of LiHMDS or KHMDS (1.1 mmol, 1.0 M in THF) dropwise to the cooled solution of the diketone.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by TLC.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to isolate the diastereomeric aldol products.
-
Quantitative Data:
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Major Diastereomer | Yield (%) | Diastereomeric Ratio |
| Model 1,8-Diketone | LiHMDS | THF | -78 to RT | 3 | syn-Aldol | 75 | >20:1 |
| Model 1,8-Diketone | KHMDS | THF | -78 to RT | 3 | anti-Aldol | 68 | >20:1 |
Note: The choice of base and counterion can significantly influence the diastereoselectivity of the aldol reaction.
III. Signaling Pathways and Logical Relationships
The outcome of the intramolecular aldol addition is governed by a complex interplay of factors including the substrate structure, catalyst, and reaction conditions. The following diagram illustrates the logical relationships influencing the product distribution.
Figure 2: Decision tree illustrating factors that influence the outcome of intramolecular aldol macrocyclization.
IV. Conclusion
The intramolecular aldol addition is a cornerstone reaction in the synthesis of macrocyclic ketones. Careful selection of the substrate, catalyst, and reaction conditions allows for the control of ring size, stereochemistry, and enantioselectivity. The protocols and data presented herein provide a practical guide for researchers in the fields of organic synthesis and drug development to successfully apply this powerful cyclization strategy. Further optimization of these protocols may be necessary for specific substrates to achieve desired outcomes.
References
Application Note: GC-MS Protocol for Muskone Identification and Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Muscone (3-methylcyclopentadecanone) is a macrocyclic ketone and the principal aromatic component of natural deer musk.[1] For centuries, it has been a valuable ingredient in traditional medicine and perfumery.[1][2] Due to the endangered status of the musk deer, synthetic muskone is now widely used as a substitute.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used analytical technique for the identification and quantification of this compound in various matrices, from raw materials to biological samples. This document provides a comprehensive protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method is crucial for accurate analysis and depends on the sample matrix.
A. Solid Samples (e.g., Natural or Artificial Musk Powder) This protocol is adapted for the extraction of this compound from solid raw materials.
-
Accurately weigh 50 mg of the musk sample into a 1 mL flask.
-
Add dichloromethane to the 1 mL mark.
-
Immerse the flask for 10 minutes to allow for initial solvent penetration.
-
Perform ultrasonic extraction in an ice-water bath for 30 minutes (40 kHz, 500 W).
-
Filter the resulting solution through a 0.22 μm membrane filter.
-
Centrifuge the filtrate at 13,000 rpm for 10 minutes.
-
Transfer the supernatant into a GC vial for analysis.
B. Liquid & Biological Samples (e.g., Plasma, Aqueous Solutions) This protocol is a general guideline for liquid samples. For complex biological matrices like plasma, an initial protein precipitation step using acetonitrile may be required. For aqueous samples, a liquid-liquid extraction is common.
-
For aqueous solutions, mix 100 mL of the sample with 10 mL of an extraction solvent (e.g., a 1:1 mixture of n-hexane and dichloromethane).
-
Shake the mixture vigorously for 10 minutes.
-
Allow the layers to separate and collect the upper organic layer.
-
For improved extraction efficiency, this process can be repeated.
-
The collected organic extract can be concentrated under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) and transfer to a GC vial.
C. Samples with Complex Matrices (e.g., Aquatic Products) For matrices with significant interference, a dispersive solid-phase extraction (dSPE) cleanup is recommended.
-
Extract the target analyte from the sample using acetonitrile containing 1% acetic acid.
-
Perform a cleanup step using a dSPE mixture containing N-propyl-ethylenediamine (PSA), C18, and graphitized carbon (GCB).
-
Analyze the cleaned extract by GC-MS, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Standard Solution Preparation for Quantification
To quantify the amount of this compound, a calibration curve is necessary.
-
Prepare a stock solution of pure this compound (e.g., 500 μg/mL) by dissolving an accurately weighed amount in a suitable solvent like ethyl acetate.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations spanning the expected sample range (e.g., 50, 100, 150, 200, 450, and 500 μg/mL).
-
Inject these standards into the GC-MS under the same conditions as the samples to generate a calibration curve.
GC-MS Instrumentation and Operating Conditions
The following tables summarize typical GC-MS parameters for this compound analysis. Method A is suitable for general screening and non-targeted analysis, while Method B is optimized for quantitative analysis.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Method A: Non-Targeted Screening | Method B: Quantitative Analysis |
| GC System | Agilent 7890B or equivalent | Agilent 7890A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | DB-5MS or equivalent |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 1 µL | 1 µL |
| Injection Mode | Split (10:1 ratio) | Splitless |
| Injector Temp. | 250 °C | 280 °C |
| Oven Program | 120°C (10 min), then 20°C/min to 190°C, then 8°C/min to 280°C (2 min) | 100°C (1 min), then 12°C/min to 200°C (3 min), then 20°C/min to 280°C (8 min) |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Method A: Non-Targeted Screening | Method B: Quantitative Analysis |
| MS System | Agilent 5977A or equivalent | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| Electron Energy | 70 eV | 70 eV |
| Ion Source Temp. | 230 °C | 230 °C |
| Quadrupole Temp. | 150 °C | 150 °C |
| Acquisition Mode | Full Scan | Full Scan or Selected Ion Monitoring (SIM) |
| Scan Range (m/z) | 50 - 550 | 30 - 650 |
| Solvent Delay | 5 min | Not specified |
Data Presentation and Performance
Data Analysis
-
Identification: this compound is identified by comparing the retention time and the acquired mass spectrum of the peak in the sample chromatogram with that of a pure this compound standard. The NIST Mass Spectrometry Data Center provides reference spectra showing characteristic ions for this compound, with top peaks at m/z 41 and 55.
-
Quantification: The concentration of this compound in the sample is determined by using the calibration curve generated from the standard solutions. For trace analysis in complex matrices, using SIM mode, which monitors for specific characteristic ions of the analyte, can significantly improve sensitivity and selectivity.
Quantitative Performance
The following table summarizes typical quantitative data for the analysis of musk compounds using GC-MS.
Table 3: Summary of Quantitative Performance Data
| Analyte | Matrix | Linear Range | Limit of Detection (LOD) | Recoveries (%) | RSD (%) |
| This compound | Ethyl Acetate | 50 - 500 µg/mL | Not specified | Not specified | Not specified |
| Musk Ketone | Aquatic Products | 1 - 50 µg/L | 0.30 µg/kg | 91.8 - 110.6 | 2.6 - 8.4 |
| Musk Ketone | Aquatic Products | 1 - 100 µg/kg | 0.30 µg/kg | 79 - 104 | 1.6 - 13.3 |
Workflow Visualization
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.
Caption: Workflow for this compound analysis by GC-MS.
References
Application Notes and Protocols for Utilizing Muskone in Cell-Based Anti-Cancer Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muskone, a macrocyclic ketone and the primary active component of natural musk, has garnered significant interest in oncology research for its potential anti-cancer properties. Accumulating evidence from in vitro and in vivo studies demonstrates that this compound can inhibit cancer cell proliferation, induce apoptosis and autophagy, arrest the cell cycle, and suppress tumor angiogenesis and metastasis across a variety of cancer types, including liver, breast, lung, and gastric cancers.[1][2][3][4][5] These anti-neoplastic effects are mediated through the modulation of several key signaling pathways, such as the PI3K/Akt/mTOR, MAPK, and VEGF pathways. This document provides detailed application notes and experimental protocols for the use of this compound in cell-based anti-cancer assays, offering a practical guide for researchers investigating its therapeutic potential.
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The inhibitory effect of this compound on the proliferation of various cancer cell lines is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound in different cancer cell lines, providing a reference for dose-selection in experimental setups.
| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (hours) |
| Breast Cancer | MDA-MB-231 | 71.62 | 48 |
| Breast Cancer | BT-549 | 73.01 | 48 |
| Gastric Cancer | AGS | 4.2 | Not Specified |
| Gastric Cancer | HGC-27 | 10.06 | Not Specified |
| Liver Cancer | HepG2 | ~1.5-2.0 | 24 |
| Liver Cancer | Hep3B | ~1.5-2.0 | 24 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay method.
Key Anti-Cancer Mechanisms and Affected Signaling Pathways
This compound exerts its anti-cancer effects through a multi-pronged approach, influencing several critical cellular processes and signaling cascades.
Induction of Apoptosis and Autophagy
This compound has been shown to induce programmed cell death (apoptosis) and autophagy in cancer cells. In liver cancer cells, this is mediated by the PERK/ATF4/DDIT3 signaling pathway, which is associated with endoplasmic reticulum (ER) stress-induced apoptosis. Simultaneously, this compound can trigger autophagy through the SESN2/AMPK/mTOR signaling pathway. The induction of apoptosis is further confirmed by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.
Signaling Pathway for this compound-Induced Apoptosis and Autophagy in Liver Cancer
Caption: this compound induces apoptosis via ER stress and autophagy via the AMPK/mTOR pathway.
Inhibition of Angiogenesis and Metastasis
This compound effectively suppresses tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients. This is achieved by inhibiting the VEGF/PI3K/Akt/MAPK signaling pathway. By downregulating this pathway, this compound reduces the proliferation and migration of endothelial cells, crucial steps in angiogenesis. Furthermore, this compound has been shown to inhibit the invasion and migration of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, through the PI3K/AKT pathway.
Signaling Pathway for this compound's Anti-Angiogenic and Anti-Metastatic Effects
Caption: this compound inhibits angiogenesis and metastasis by targeting the VEGF/PI3K/Akt/MAPK and PI3K/Akt/MMP pathways.
Cell Cycle Arrest
This compound can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. In gastric cancer cells, this compound treatment leads to an increased percentage of cells in the G0/G1 phase and a decreased percentage in the S phase. This effect is associated with the regulation of cell cycle-related proteins.
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the anti-cancer effects of this compound.
Experimental Workflow Overview
Caption: General workflow for assessing the anti-cancer effects of this compound in vitro.
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on cancer cell viability and calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.5 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 value) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Transwell Migration Assay
This protocol is for assessing the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium and medium with 10% FBS
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Pre-coat the Transwell inserts with Matrigel for invasion assays if desired.
-
Add 600 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest cancer cells and resuspend them in serum-free medium at a density of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension containing various concentrations of this compound to the upper chamber of the Transwell insert.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in apoptosis, angiogenesis, and other signaling pathways affected by this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt, p-MAPK, MAPK, MMP-2, MMP-9, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse the this compound-treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
These protocols provide a solid foundation for investigating the anti-cancer properties of this compound. Researchers are encouraged to optimize these protocols based on their specific cell lines and experimental conditions.
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 5. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Muskone: A Standard for Precision in Fragrance Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Muskone, a macrocyclic ketone, is the principal odorant of deer musk and a cornerstone of the fragrance industry.[1] Its powerful and persistent "musky" scent has been prized for centuries in perfumery.[1] Due to the ethical concerns and endangered status of the musk deer, virtually all this compound used today is synthetic.[1] Beyond its olfactory appeal, this compound serves as a critical standard in fragrance research, enabling accurate quantification, sensory analysis, and the study of olfactory mechanisms.
These application notes provide detailed protocols for the use of this compound as a standard in analytical chemistry, sensory evaluation, and in vitro studies of olfactory receptors.
Physicochemical and Olfactory Properties of this compound
A thorough understanding of this compound's properties is essential for its effective use as a standard.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₀O | [1] |
| Molecular Weight | 238.415 g/mol | [1] |
| Appearance | Oily liquid | |
| Boiling Point | 328 °C | |
| Density | 0.9221 g/cm³ | |
| Solubility | Very slightly soluble in water, miscible with alcohol | |
| Odor Detection Threshold of (R)-muscone | 4.5 ng/L |
Analytical Applications: Quantification of this compound using GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the primary method for the identification and quantification of this compound in various matrices.
Preparation of this compound Standard Solutions and Calibration Curve
Accurate quantification requires the preparation of precise standard solutions to generate a calibration curve.
Protocol:
-
Stock Solution Preparation: Accurately weigh and dissolve high-purity (≥98%) this compound in a suitable solvent such as ethanol or cyclohexane to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations spanning the expected range of the samples to be analyzed. A recent study utilized standard solutions of 50, 100, 150, 200, 450, and 500 µg/mL for GC-MS detection.
-
Calibration Curve Generation: Inject each standard solution into the GC-MS system and record the peak area. Plot the peak area against the corresponding concentration to generate a calibration curve. The linearity of the curve should be verified (r² > 0.99). A published standard curve equation for this compound is R = 135,225C + 6,000,000, where R is the peak area ratio and C is the concentration.
Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Protocol for Fragrance Analysis
This protocol is suitable for the analysis of this compound in complex fragrance mixtures like perfumes.
Table 2: HS-SPME-GC-MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Fiber | 65 µm polydimethylsiloxane-divinylbenzene (PDMS-DVB) | |
| Sample Preparation | Water-diluted sample in a 10 mL headspace vial | |
| Equilibration Time | 3 min at 60°C | |
| Extraction Time | 20 min at 60°C | |
| Desorption | 3 min at 250°C in the GC injector | |
| GC Column | (Example) HP-5MS (30 m x 0.25 mm, 0.25 µm) | - |
| Oven Program | (Example) Initial temp 60°C, ramp to 280°C at 10°C/min, hold for 5 min | - |
| MS Detection | Electron Ionization (EI), Selected Ion Monitoring (SIM) mode |
Note: The GC column and oven program are examples and should be optimized for the specific instrument and application.
Sensory Science Applications: this compound as a Reference in Olfactory Evaluation
This compound's well-defined and recognizable scent makes it an excellent standard for sensory panel training and the evaluation of other musk fragrances.
Protocol for Sensory Panel Evaluation of Musk Fragrances
1. Panelist Selection and Training:
-
Select panelists based on their ability to detect and describe different odors.
-
Train panelists to recognize the characteristic scent of a standard this compound solution (e.g., 1% in ethanol). This serves as the reference for "muskiness."
2. Sample Preparation and Presentation:
-
Prepare solutions of the test fragrances and the this compound standard at the same concentration in an odorless solvent (e.g., ethanol).
-
Present the samples to the panelists on smelling strips in a randomized and blind manner to prevent bias.
3. Evaluation Procedure:
-
Instruct panelists to smell the this compound standard first to establish the reference.
-
Panelists then smell each test sample and rate its similarity to the this compound standard on a defined scale (e.g., 1 = not at all similar, 9 = identical).
-
Panelists can also be asked to provide descriptive terms for each sample to build a more comprehensive olfactory profile.
4. Data Analysis:
-
Analyze the rating data statistically to determine if there are significant differences in the "muskiness" of the test samples compared to the this compound standard.
Biological Applications: Investigating Olfactory Receptor Activation
This compound is a key ligand for studying the human olfactory receptor OR5AN1.
OR5AN1 Signaling Pathway
The binding of this compound to OR5AN1 initiates a G-protein coupled receptor (GPCR) signaling cascade.
Caption: this compound activates the OR5AN1 signaling cascade.
Stability and Storage of this compound Standards
Proper storage of this compound standards is crucial to maintain their integrity and ensure the accuracy of experimental results.
Table 3: Stability of this compound Under Various Conditions
| Storage Condition | Residual this compound after 7 days | Residual this compound after 14 days | Residual this compound after 30 days | Reference |
| 4 °C | 98.9% ± 0.3% | 97.3% ± 0.4% | 96.2% ± 0.4% | |
| Room Temperature | 84.7% ± 0.5% | 72.5% ± 0.5% | 61.9% ± 1.1% | |
| 50 °C | 80.4% ± 0.6% | 60.5% ± 2.6% | 43.0% ± 2.0% | |
| Light Exposure | 81.1% ± 0.5% | 70.4% ± 0.6% | 58.5% ± 0.7% |
Storage Recommendations:
-
Store this compound standards at 4°C in the dark to minimize degradation.
-
For long-term storage, amber glass vials are recommended to protect from light.
-
Prepare fresh dilutions from the stock solution regularly to ensure accuracy.
Workflow for Quality Control of Fragrances Using this compound Standard
References
Unveiling the Cellular Mechanisms of Muskone: A Protocol for Studying its Impact on Cell Signaling
Authored for Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to studying the effects of muskone, a key bioactive component of musk, on cellular signaling pathways. This compound has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1] Understanding its mechanism of action at the cellular level is crucial for its development as a therapeutic agent. This document outlines detailed protocols for investigating this compound's influence on key signaling cascades, methods for assessing cellular responses, and a framework for data presentation and visualization.
Overview of this compound's Known Effects on Cell Signaling
This compound has been shown to modulate a variety of intracellular signaling pathways, leading to diverse cellular outcomes. Key pathways affected include:
-
PI3K/Akt/mTOR Pathway: this compound has been observed to regulate this critical pathway involved in cell survival, proliferation, and apoptosis. In some contexts, it inhibits the PI3K/Akt/mTOR pathway, leading to suppressed cancer cell growth and angiogenesis.[2][3][4] Conversely, in other cell types, it can activate this pathway to protect against apoptosis.[5]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a central role in cellular proliferation, differentiation, and stress responses, is another target of this compound. Studies have demonstrated that this compound can inhibit the phosphorylation of key MAPK proteins like ERK, JNK, and p38, thereby attenuating inflammatory responses and cardiac hypertrophy.
-
NF-κB and NLRP3 Inflammasome: this compound has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway and the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6.
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway, implicated in inflammation and cancer, is also modulated by this compound. Research indicates that this compound can inhibit the phosphorylation of STAT3, contributing to its anti-inflammatory and anti-cancer properties.
-
TGF-β/SMAD Pathway: In the context of cardiac hypertrophy, this compound has been found to inhibit the TGF-β/SMAD signaling pathway, which is involved in fibrosis and tissue remodeling.
-
Apoptosis and Autophagy Pathways: this compound can induce both apoptosis and autophagy in cancer cells. It has been shown to regulate the expression of key apoptosis-related proteins such as Bcl-2 and Bax, and to induce autophagy through the SESN2/AMPK/mTOR1 signaling pathway.
Data Presentation: Summarized Quantitative Findings
The following tables summarize the quantitative effects of this compound on various cell signaling proteins and cellular processes as reported in the literature.
Table 1: Effect of this compound on Protein Expression and Phosphorylation
| Target Protein | Cell Line/Model | This compound Concentration | Observed Effect | Reference |
| p-PERK | HepG2 | 50 µg/mL | Increased phosphorylation | |
| p-eIF2α | HepG2 | 50 µg/mL | Increased phosphorylation | |
| ATF4 | HepG2 | 50 µg/mL | Increased expression | |
| DDIT3 | HepG2 | 50 µg/mL | Increased expression | |
| LC3-II/LC3-I | HepG2 | 50 µg/mL | Increased ratio | |
| Bcl-2/Bax | Muskrat Prostate Cells | 10 µM | Increased ratio (mRNA and protein) | |
| p-VEGFR2 | HUVECs | 20 µM | Decreased phosphorylation | |
| p-PI3K | HUVECs | 20 µM | Decreased phosphorylation | |
| p-Akt | HUVECs | 20 µM | Decreased phosphorylation | |
| p-ERK | HUVECs | 20 µM | Decreased phosphorylation | |
| p-JNK | HUVECs | 20 µM | Decreased phosphorylation | |
| p-p38 | HUVECs | 20 µM | Decreased phosphorylation | |
| p-STAT3 | Ang II-induced mice | 20 mg/kg | Decreased phosphorylation | |
| p-SMAD2 | Ang II-induced mice | 20 mg/kg | Decreased phosphorylation | |
| p-SMAD3 | Ang II-induced mice | 20 mg/kg | Decreased phosphorylation | |
| p-JAK2 | BV2 microglia | 10, 20, 40 µM | Decreased phosphorylation | |
| NLRP3 | BV2 microglia | 10, 20, 40 µM | Decreased expression | |
| p-PI3K | AMI rat model | 10, 20 mg/kg | Increased phosphorylation | |
| p-Akt | AMI rat model | 10, 20 mg/kg | Increased phosphorylation | |
| PI3K | SGC-7901, MGC-803 | 50 µg/mL | Decreased expression | |
| Akt | SGC-7901, MGC-803 | 50 µg/mL | Decreased expression | |
| p-p65 | BMDMs | 1.5, 3, 6 µg/mL | Decreased phosphorylation | |
| p-IκBα | BMDMs | 1.5, 3, 6 µg/mL | Decreased phosphorylation | |
| NLRP3 | BMDMs | 1.5, 3, 6 µg/mL | Decreased expression |
Table 2: Effect of this compound on Cellular Processes
| Cellular Process | Cell Line/Model | This compound Concentration | Observed Effect | Reference |
| Apoptosis | HepG2 | 50 µg/mL | Increased apoptotic rate | |
| Autophagy | HepG2 | 50 µg/mL | Increased number of autophagosomes | |
| Cell Proliferation | Muskrat Prostate Cells | 10 µM | Increased proliferation | |
| Tube Formation | HUVECs | 10, 20 µM | Inhibition of tube formation | |
| Cell Migration | HUVECs | 10, 20 µM | Inhibition of migration | |
| Inflammatory Cytokine Production (IL-6, TNF-α, IL-1β) | BV2 microglia | 10, 20, 40 µM | Decreased production | |
| Cell Viability | SGC-7901, MGC-803 | 50 µg/mL | Decreased viability | |
| Cell Invasion | SGC-7901, MGC-803 | 50 µg/mL | Decreased invasion | |
| Cell Migration | SGC-7901, MGC-803 | 50 µg/mL | Decreased migration | |
| Inflammatory Cytokine Production (IL-1β, TNF-α, IL-6) | BMDMs | 1.5, 3, 6 µg/mL | Decreased production |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on cell signaling.
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., HepG2 for liver cancer, HUVECs for angiogenesis, BV2 for neuroinflammation).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Further dilute the stock solution in a culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Replace the medium with a fresh medium containing various concentrations of this compound or the vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours) depending on the assay.
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is used to determine the levels of specific proteins and their phosphorylation status.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to measure the mRNA levels of target genes.
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using a qPCR instrument with SYBR Green or TaqMan probes and primers specific for the target genes.
-
Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).
Cell Viability/Proliferation Assay (CCK-8 or MTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for the desired time points.
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described previously.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow.
References
- 1. Muscone: mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
- 2. Muscone abrogates breast cancer progression through tumor angiogenic suppression via VEGF/PI3K/Akt/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscone suppresses myocardial ischemia damage by regulating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscone suppresses gastric cancer via regulation of miRNA‐145 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of muscone on anti-apoptotic ability of muskrat prostate primary cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Muskone in Traditional Medicine Research
Introduction
Muscone (3-methylcyclopentadecanone) is the primary bioactive constituent of musk, a substance obtained from the glandular secretions of the male musk deer.[1][2] For centuries, musk has been a valuable component of Traditional Chinese Medicine, used for conditions such as stroke, coma, heart disease, and chronic inflammation.[1][2][3] Modern research has focused on isolating and characterizing the pharmacological effects of muscone, revealing its potential in diverse therapeutic areas including neuroprotection, cardioprotection, and anti-cancer therapy. These application notes provide a summary of the current research, quantitative data, and detailed experimental protocols for investigating the therapeutic potential of muscone.
Anti-inflammatory Applications
Muscone exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Its effects have been observed in various models, including macrophage-mediated inflammation and neuroinflammation.
Mechanism of Action: Inhibition of NF-κB and NLRP3 Inflammasome
A primary anti-inflammatory mechanism of muscone involves the inhibition of the Nuclear Factor-κB (NF-κB) pathway and the NLRP3 inflammasome. In inflammatory conditions, stimuli like Lipopolysaccharide (LPS) activate Toll-like Receptor 4 (TLR4), leading to the phosphorylation of IκB-α and the subsequent activation of the NF-κB p65 subunit. Activated NF-κB then translocates to the nucleus to promote the transcription of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. Muscone has been shown to inhibit the phosphorylation of NF-κB p65, thereby downregulating the production of these cytokines. It also suppresses the activation of the NLRP3 inflammasome, a multiprotein complex that further processes pro-IL-1β into its active form.
References
Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Muskone Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of muskone analogs and the subsequent evaluation of their structure-activity relationships (SAR). The protocols detailed herein are intended to facilitate research into the olfactory, cytotoxic, and anti-inflammatory properties of this important class of macrocyclic compounds.
Introduction
This compound, a 15-membered macrocyclic ketone, is the principal odorous component of natural musk and has been a valuable ingredient in perfumery and traditional medicine for centuries. The growing demand for musk fragrances, coupled with the ethical and conservation issues surrounding the use of animal-derived musk, has spurred the development of synthetic routes to this compound and its analogs. Furthermore, recent studies have revealed that musk compounds possess a range of biological activities beyond their olfactory properties, including anti-inflammatory and cytotoxic effects.
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of this compound and evaluating the biological activities of the resulting analogs, researchers can identify key structural features responsible for desired properties. This knowledge can then be used to design novel this compound analogs with enhanced potency, selectivity, and improved safety profiles for applications in perfumery, cosmetics, and therapeutics.
This document provides detailed protocols for the synthesis of this compound analogs, as well as for in vitro assays to evaluate their activity on olfactory receptors, their cytotoxicity, and their potential as anti-inflammatory agents.
Data Presentation: Quantitative Structure-Activity Relationships
The following tables summarize the quantitative data for this compound and a selection of its analogs, providing a basis for understanding their structure-activity relationships.
Table 1: Olfactory Receptor (OR5AN1) Activation by this compound Analogs
| Compound | Structure | Ring Size | Substituent(s) | EC50 (µM)[1] |
| (R)-Muscone | 3-methylcyclopentadecanone | 15 | 3-methyl | 11.45 |
| Muscenone | (Z)-3-methylcyclopentadec-5-en-1-one | 15 | 3-methyl, C5-C6 double bond | - |
| Cyclopentadecanone | Cyclopentadecanone | 15 | None | 19.96 |
| Ambretone | (Z)-Cyclohexadec-5-en-1-one | 16 | C5-C6 double bond | 4.30 |
| Ethylene Brassylate | 1,4-Dioxacycloheptadecane-5,17-dione | 17 | Dioxa-lactone | 52.81 |
| Exaltolide® | Oxacyclohexadecan-2-one | 16 | Oxa-lactone | 67.68 |
| Musk Ketone | 4'-tert-butyl-2',6'-dimethyl-3',5'-dinitroacetophenone | - | Nitro-musk | 0.186 |
Table 2: Cytotoxicity of Synthetic Musk Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| Musk Ketone | AGS (gastric cancer) | 4.2 | [2] |
| Musk Ketone | HGC-27 (gastric cancer) | 10.06 | [2] |
| Tonalide (AHTN) | PLHC-1 (fish hepatoma) | 35.76 | [3] |
| Musk Xylene (MX) | PLHC-1 (fish hepatoma) | 123.6 | [3] |
Experimental Protocols
Synthesis of this compound Analogs via Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful and widely used method for the synthesis of macrocyclic compounds like this compound and its analogs. The following is a general protocol for the synthesis of a this compound analog.
3.1.1. General Procedure for the Synthesis of a Diene Precursor
A common strategy involves the synthesis of a linear diene precursor which can then be cyclized.
-
Step 1: Grignard Reaction. To a solution of a suitable ω-bromo-alkene (e.g., 1-bromo-9-decene) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add magnesium turnings. The reaction is initiated by gentle heating or the addition of a small crystal of iodine.
-
Step 2: Coupling. To the freshly prepared Grignard reagent, add a solution of a chiral epoxide (e.g., (R)-propylene oxide) in anhydrous THF at a low temperature (e.g., -78 °C). The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Step 3: Work-up and Purification. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the diene alcohol.
-
Step 4: Oxidation. To a solution of the diene alcohol in dichloromethane (DCM), add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Step 5: Purification. The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by flash column chromatography to afford the diene ketone precursor.
3.1.2. Ring-Closing Metathesis
-
Step 1: Cyclization. To a solution of the diene precursor in anhydrous and degassed DCM, add a Grubbs catalyst (e.g., Grubbs' 2nd generation catalyst) under an inert atmosphere. The reaction mixture is heated to reflux. The progress of the reaction is monitored by TLC or GC-MS.
-
Step 2: Work-up and Purification. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the unsaturated macrocyclic ketone.
3.1.3. Hydrogenation
-
Step 1: Reduction. To a solution of the unsaturated macrocyclic ketone in a suitable solvent such as ethanol or ethyl acetate, add a catalytic amount of palladium on carbon (10% Pd/C).
-
Step 2: Hydrogenation. The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete.
-
Step 3: Purification. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the desired saturated this compound analog. The final product should be characterized by NMR, IR, and mass spectrometry.
Olfactory Receptor Activation Assay (Luciferase Reporter Assay)
This protocol describes a method for measuring the activation of the human olfactory receptor OR5AN1 in response to this compound analogs using a luciferase reporter gene assay in HEK293T cells.
3.2.1. Materials
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Opti-MEM
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Plasmids: pCI-OR5AN1, pCRE-Luc (firefly luciferase reporter), and pRL-SV40 (Renilla luciferase control)
-
This compound analogs dissolved in DMSO
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
3.2.2. Protocol
-
Day 1: Cell Seeding. Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Day 2: Transfection.
-
For each well, prepare a DNA-transfection reagent complex. In one tube, dilute 100 ng of pCI-OR5AN1, 50 ng of pCRE-Luc, and 5 ng of pRL-SV40 in 25 µL of Opti-MEM.
-
In a separate tube, dilute 0.5 µL of transfection reagent in 25 µL of Opti-MEM.
-
Combine the DNA and transfection reagent solutions, mix gently, and incubate for 20 minutes at room temperature.
-
Add 50 µL of the complex to each well. Incubate for 24 hours.
-
-
Day 3: Compound Stimulation.
-
Prepare serial dilutions of the this compound analogs in serum-free DMEM. The final DMSO concentration should be kept below 0.1%.
-
Aspirate the transfection medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMEM with DMSO) and a positive control (e.g., a known OR5AN1 agonist).
-
Incubate for 4-6 hours at 37°C.
-
-
Day 4: Luciferase Assay.
-
Equilibrate the plate to room temperature.
-
Carefully remove the medium.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes with gentle shaking.
-
In a luminometer, add 100 µL of Luciferase Assay Reagent II (firefly substrate) to each well and measure the firefly luminescence.
-
Subsequently, add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luminescence.
-
-
Data Analysis. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol provides a method for assessing the cytotoxicity of this compound analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
3.3.1. Materials
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Complete culture medium
-
This compound analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
3.3.2. Protocol
-
Day 1: Cell Seeding. Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells per well) in 100 µL of complete medium. Incubate overnight.
-
Day 2: Compound Treatment.
-
Prepare serial dilutions of the this compound analogs in culture medium.
-
Aspirate the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 48 or 72 hours.
-
-
Day 4/5: MTT Assay.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Measurement. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.
Anti-inflammatory Activity Assay (NF-κB Luciferase Reporter Assay)
This protocol measures the ability of this compound analogs to inhibit the activation of the NF-κB signaling pathway, a key pathway in inflammation.
3.4.1. Materials
-
HEK293T cells
-
DMEM with 10% FBS
-
Plasmids: pNF-κB-Luc (firefly luciferase reporter with NF-κB response elements), pRL-SV40
-
Transfection reagent
-
This compound analogs
-
TNF-α (Tumor Necrosis Factor-alpha) as an NF-κB activator
-
Dual-Luciferase Reporter Assay System
-
96-well plates
-
Luminometer
3.4.2. Protocol
-
Day 1: Cell Seeding and Transfection. Follow the same procedure as in the Olfactory Receptor Activation Assay (Section 3.2.2, steps 1 and 2), but use the pNF-κB-Luc plasmid instead of the olfactory receptor plasmid.
-
Day 2: Compound Treatment and Stimulation.
-
After 24 hours of transfection, aspirate the medium.
-
Add 80 µL of fresh serum-free DMEM containing the desired concentration of the this compound analog to each well. Incubate for 1 hour.
-
Add 20 µL of TNF-α solution (final concentration of 10 ng/mL) to stimulate NF-κB activation. For the unstimulated control, add 20 µL of medium.
-
Incubate for 6-8 hours.
-
-
Day 3: Luciferase Assay. Follow the same procedure as in the Olfactory Receptor Activation Assay (Section 3.2.2, step 4).
-
Data Analysis. Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activation by the this compound analogs compared to the TNF-α stimulated control. Determine the IC50 value for the inhibition of NF-κB activation.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound analogs.
Caption: Synthetic workflow for this compound analogs via RCM.
Caption: Olfactory signal transduction pathway for musk odorants.
Caption: The NF-κB signaling pathway and potential inhibition by this compound analogs.
Caption: Logical relationships in the SAR study of this compound analogs.
References
- 1. Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective intramolecular aldol addition/dehydration reaction of a macrocyclic diketone: synthesis of the musk odorants (R)-muscone and (R,Z)-5-muscenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Synthetic Muskone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of synthetic Muskone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude synthetic this compound?
A1: Crude synthetic this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:
-
Unreacted starting materials: Such as cyclododecanone or citronellal derivatives, depending on the synthesis method employed.[1]
-
Byproducts of the synthesis: These can include isomers of this compound, other macrocyclic ketones, aldehydes, and products from side reactions like aldol condensation.[2][3]
-
Solvents and reagents: Residual solvents used in the synthesis and extraction steps, as well as leftover reagents.
-
Other synthetic musks: In some commercial grades, other synthetic musks might be present.[4]
Q2: What are the recommended methods for purifying synthetic this compound?
A2: Several methods can be employed for the purification of synthetic this compound, often used in combination to achieve high purity. These include:
-
Fractional Distillation: Effective for separating this compound from impurities with significantly different boiling points.[5]
-
Recrystallization: A common technique to obtain high-purity crystalline this compound. The choice of solvent is crucial for successful crystallization.
-
Treatment with Raney Nickel: This method can be used to remove certain impurities, particularly those with sulfur-containing groups or unsaturated bonds.
-
Molecular Distillation: This technique is suitable for purifying thermally sensitive, high-boiling point compounds like this compound and can achieve high purity levels.
Q3: How can I assess the purity of my synthetic this compound sample?
A3: The most common and effective method for assessing the purity of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of this compound from its impurities and provides information on their relative abundance. High-Performance Liquid Chromatography (HPLC) can also be used, but GC-MS is generally preferred for its sensitivity and ability to identify volatile and semi-volatile organic compounds.
Troubleshooting Guides
Fractional Distillation
Q: My fractional distillation is not providing good separation of this compound from impurities. What could be the issue?
A: Poor separation during fractional distillation can be due to several factors:
-
Inadequate column efficiency: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. For compounds with close boiling points, a longer column or a column with more packing material is necessary.
-
Incorrect heating rate: A heating rate that is too fast will not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. Reduce the heating rate to allow for a slow and steady distillation.
-
Fluctuating pressure (in vacuum distillation): For high-boiling compounds like this compound, vacuum distillation is often necessary. Ensure your vacuum system is stable and free of leaks. Pressure fluctuations will cause the boiling points to change, disrupting the separation.
-
Improper insulation: Insulate the distillation column to minimize heat loss to the surroundings. This helps maintain the temperature gradient necessary for efficient fractionation.
Recrystallization
Q: I am having trouble getting my synthetic this compound to crystallize. What should I do?
A: Issues with crystallization can often be resolved by addressing the following:
-
Solvent selection: The choice of solvent is critical. A good solvent will dissolve this compound when hot but not at room temperature. You may need to screen several solvents or use a two-solvent system. For ketones, solvents like ethanol, methanol, hexane/acetone, and hexane/ethyl acetate are often good starting points.
-
Supersaturation: Ensure your solution is supersaturated. If no crystals form upon cooling, your solution may be too dilute. Try evaporating some of the solvent to increase the concentration.
-
Inducing crystallization: If the solution is supersaturated but no crystals form, you can try to induce crystallization by:
-
Scratching the inside of the flask: Use a glass rod to scratch the flask below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This will act as a template for crystal growth.
-
-
"Oiling out": If an oil forms instead of crystals, it means the saturation point of the solution is above the melting point of your compound. To remedy this, you can try reheating the solution and adding more solvent.
Q: What is a good solvent for the recrystallization of this compound?
A: While the ideal solvent can depend on the specific impurities present, some commonly used solvents for the recrystallization of ketones include methanol, ethanol, and mixtures like n-hexane/ethyl acetate. It is recommended to perform small-scale solvent screening to find the optimal solvent or solvent system for your specific sample.
Treatment with Raney Nickel
Q: I am considering using Raney Nickel to purify my this compound. What are the key considerations?
A: Treatment with Raney Nickel can be an effective purification step, but it's important to be aware of the following:
-
Safety: Raney Nickel is pyrophoric and can ignite if exposed to air when dry. Always handle it as a slurry in water or a solvent.
-
Catalyst activity: The activity of Raney Nickel can vary. Use a fresh, active batch for the best results.
-
Reaction conditions: The purification is typically carried out by refluxing the impure musk with a small amount of Raney Nickel in an inert solvent like hexane, heptane, or octane.
-
Removal of the catalyst: After the treatment, the Raney Nickel must be carefully filtered off. Due to its pyrophoric nature, the filter cake should not be allowed to dry in the air.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | Variable, depends on impurity profile | Good for separating components with different boiling points | Less effective for azeotropes or impurities with close boiling points; potential for thermal degradation of the product. |
| Recrystallization | Can achieve high purity (>99%) | Can be highly effective for removing small amounts of impurities; yields a crystalline product. | Requires finding a suitable solvent; can have lower yields due to product loss in the mother liquor. |
| Treatment with Raney Nickel | Purity improvement depends on the nature of impurities | Effective for removing specific impurities like sulfur compounds and unsaturated compounds. | Raney Nickel is pyrophoric and requires careful handling; may not remove all types of impurities. |
| Molecular Distillation | >98.0% | Suitable for high-boiling, thermally sensitive compounds; short residence time minimizes thermal degradation. | Requires specialized equipment; may not be as effective at separating isomers. |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the purity analysis of synthetic this compound. The specific parameters may need to be optimized for your instrument and sample.
-
Sample Preparation: Prepare a dilute solution of your this compound sample (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate or hexane.
-
GC-MS Instrument Conditions (Example):
-
Injection Port:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: Increase to 280 °C at a rate of 10 °C/minute
-
Final Hold: Hold at 280 °C for 10 minutes
-
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI)
-
Scan Range: m/z 40-400
-
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Integrate the peak areas of this compound and all impurities to calculate the relative purity.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for recrystallization. The choice of solvent and specific temperatures will need to be determined experimentally.
-
Solvent Selection: In a small test tube, dissolve a small amount of your crude this compound in a minimal amount of a hot solvent (e.g., methanol). Allow it to cool to room temperature and then in an ice bath. A good solvent will show poor solubility at low temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the this compound is completely dissolved. Add the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of synthetic this compound.
References
- 1. Development of quality standards of musk raw material and estimation of muscone by HPTLC and GC-HRMS | Semantic Scholar [semanticscholar.org]
- 2. [Determination of musk ketone in aquatic products by gas chromatography-mass spectrometry with dispersive solid phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
Technical Support Center: Muskone Synthesis via Intramolecular Aldol Condensation
Welcome to the technical support center for the synthesis of Muskone via intramolecular aldol condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the key reaction in this synthesis of this compound?
The core of this synthetic route is an intramolecular aldol condensation of a 15-membered macrocyclic diketone, typically 1,4-dioxacycloheptadecane-5,17-dione or a similar precursor. This reaction forms the characteristic 15-membered ring of this compound with a methyl group at the 3-position.[1][2]
Q2: What are the most common challenges faced during this synthesis?
Researchers often encounter issues with low yield, the formation of undesirable side products, and difficulties in controlling the stereochemistry of the reaction to obtain the desired (R)-Muscone enantiomer, which is the most olfactively active.[1][3]
Q3: What are the typical catalysts used for this intramolecular aldol condensation?
Both basic and acidic conditions can be used to catalyze the intramolecular aldol condensation. For enantioselective synthesis of (R)-Muscone, chiral bases such as sodium N-methylephedrate are employed.[1] Traditional bases like potassium hydroxide (KOH) can also be used for the synthesis of racemic this compound.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting diketone and the formation of the product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low yields are a frequent problem in macrocyclization reactions. Here’s a guide to troubleshoot and optimize your reaction for a better yield.
| Potential Cause | Suggested Solution | Explanation |
| Intermolecular Polymerization | Perform the reaction under high-dilution conditions. This can be achieved by the slow addition of the diketone substrate to the reaction mixture containing the catalyst. | High concentrations favor intermolecular reactions where different molecules react with each other, leading to polymers instead of the desired intramolecular cyclization. High dilution minimizes these competing reactions. |
| Incomplete Reaction | Increase the reaction time or temperature. For base-catalyzed reactions, refluxing for an extended period (e.g., 16 hours with KOH in ethanol) may be necessary for full conversion. | The intramolecular aldol condensation of a large macrocyclic diketone can be slow due to conformational constraints. Providing more energy (heat) and time can help overcome the activation barrier. |
| Suboptimal Catalyst Concentration | Optimize the catalyst loading. For the enantioselective synthesis using sodium N-methylephedrate, varying the equivalents of the catalyst can significantly impact the yield. | The concentration of the catalyst affects the rate of both the desired intramolecular reaction and potential side reactions. An optimal concentration needs to be determined experimentally. |
| Retro-Aldol Reaction | If the aldol addition product is desired, maintain a low reaction temperature. If the condensation product is the target, higher temperatures can drive the reaction forward by removing water. | The aldol addition is often a reversible reaction. The equilibrium can shift back to the starting materials (retro-aldol) under certain conditions. Dehydration to the enone is generally irreversible and can pull the reaction to completion. |
Issue 2: Formation of Side Products and Impurities
The formation of byproducts can complicate purification and reduce the overall yield of this compound.
| Side Product/Impurity | Potential Cause | Prevention and Mitigation |
| Alternative Cyclization Products | Deprotonation at a less favorable α-carbon leading to the formation of thermodynamically less stable ring systems (e.g., smaller, strained rings). | The use of specific bases and reaction conditions can favor the formation of the desired enolate and subsequent cyclization to the more stable 15-membered ring. |
| Aldol Addition Product (β-hydroxy ketone) | Incomplete dehydration of the intermediate aldol addition product. | Increase the reaction temperature or add a dehydrating agent to promote the elimination of water and formation of the α,β-unsaturated ketone precursor to this compound. |
| Epimerization | The chiral center at C3 can epimerize under basic conditions, leading to a mixture of diastereomers if other stereocenters are present or a racemic mixture. | For enantioselective synthesis, careful selection of a chiral catalyst and optimization of reaction conditions (temperature, reaction time) are crucial to minimize epimerization. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, temperature, or catalyst activity. | Ensure the reaction goes to completion by monitoring with TLC or GC. If necessary, increase reaction time, temperature, or add fresh catalyst. |
Quantitative Data Summary
The following table summarizes the effect of catalyst loading on the yield and enantiomeric excess (ee) for the enantioselective intramolecular aldol condensation of a macrocyclic diketone to the precursor of (R)-Muscone using sodium (+)-N-methylephedrate.
| Equivalents of Catalyst | Yield (%) | Enantiomeric Excess (ee) (%) |
| 2 | 95 | 56 |
| 4 | 95 | 64 |
| 8 | 95 | 76 |
Data sourced from a study on the enantioselective synthesis of (R)-Muscone.
Experimental Protocols
Enantioselective Synthesis of (R)-Muscone Precursor
This protocol is adapted from the literature for the enantioselective intramolecular aldol condensation using a chiral sodium alkoxide.
Materials:
-
Macrocyclic diketone (e.g., 1,4-dioxacycloheptadecane-5,17-dione)
-
(+)-N-methylephedrine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
2N Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
4 Å Molecular sieves (optional, for ensuring anhydrous conditions)
Procedure:
-
Preparation of the Chiral Catalyst: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a mixture of (+)-N-methylephedrine (4-8 equivalents) and sodium hydride (4-8 equivalents) in anhydrous THF is stirred at reflux for 30 minutes to form the sodium (+)-N-methylephedrate catalyst.
-
Reaction Setup: The flask is cooled to room temperature. The macrocyclic diketone (1 equivalent) is then added to the catalyst solution.
-
Reaction Execution: The reaction mixture is stirred at a specific concentration (e.g., 0.8 mol/L) at room temperature. The progress of the reaction is monitored by GC.
-
Work-up: Upon completion, the reaction is quenched by careful addition of 2N HCl solution. The mixture is then extracted with diethyl ether.
-
Purification: The combined organic layers are washed with water, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash chromatography to yield the enantiomerically enriched α,β-unsaturated ketone precursor to (R)-Muscone.
Visualizations
Reaction Pathway and Side Reactions
References
Technical Support Center: Optimizing Ring-Closing Metathesis for Muskone Precursors
Welcome to the technical support center for the optimization of reaction conditions for the ring-closing metathesis (RCM) of Muskone precursors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful macrocyclization.
Frequently Asked Questions (FAQs)
Q1: What is Ring-Closing Metathesis (RCM) and why is it used for this compound synthesis?
A1: Ring-closing metathesis is a powerful chemical reaction that uses a catalyst, typically containing ruthenium, to form a new carbon-carbon double bond within a single molecule, leading to the formation of a cyclic compound.[1][2] This method is particularly well-suited for creating large rings (macrocycles) like this compound (a 15-membered ring), which are often challenging to synthesize using traditional methods.[1][2] RCM offers advantages such as mild reaction conditions, high functional group tolerance, and improved yields, making it a preferred strategy for the synthesis of macrocyclic musks and other complex molecules.[1]
Q2: Which catalyst should I choose for the RCM of my this compound precursor?
A2: The choice of catalyst is critical for a successful RCM reaction. Here is a general guide:
-
First-Generation Grubbs Catalyst (G-I): While historically significant, G-I is generally less active and stable than later generations. It may be suitable for simple, unhindered substrates.
-
Second-Generation Grubbs Catalyst (G-II): G-II is significantly more active and demonstrates a broader tolerance for various functional groups, making it a good starting point for many this compound syntheses.
-
Hoveyda-Grubbs Catalysts (HG-I and HG-II): These catalysts are known for their increased stability, especially at higher temperatures. The second-generation Hoveyda-Grubbs catalyst (HG-II) is often the preferred choice for challenging RCM reactions due to its high activity and stability. For sterically hindered alkenes, specialized catalysts like the Hoveyda Grubbs Catalyst® M721 may be necessary.
Q3: Why are my reaction yields low or non-existent?
A3: Low or no yield in RCM can be attributed to several factors:
-
Catalyst Inactivity: The ruthenium catalyst is sensitive to air, moisture, and impurities in the solvent or starting material.
-
Substrate Issues: The presence of certain functional groups can interfere with the catalyst. For example, basic nitrogen atoms can hinder catalyst activity.
-
Suboptimal Conditions: Incorrect temperature, solvent, or concentration can significantly impact the outcome. Macrocyclizations require high dilution to favor the intramolecular reaction.
Q4: I am observing significant amounts of oligomers/polymers. How can I prevent this?
A4: The formation of oligomers or polymers is a common side reaction in RCM, resulting from an intermolecular reaction instead of the desired intramolecular cyclization. To minimize this:
-
High Dilution: Running the reaction at a very low concentration (typically <0.01 M) is crucial to favor the intramolecular pathway.
-
Slow Addition: Adding the substrate and/or catalyst slowly to the reaction mixture over an extended period using a syringe pump can help maintain a low effective concentration.
Q5: How can I control the E/Z selectivity of the resulting double bond in the macrocycle?
A5: The E/Z selectivity of the newly formed double bond can be influenced by the catalyst and substrate structure. While many standard ruthenium catalysts may produce mixtures of E/Z isomers, specialized catalysts and strategies exist to favor one isomer. For instance, certain molybdenum-based catalysts have been shown to provide high E-selectivity in macrocyclic RCM. The ring strain of the resulting macrocycle also plays a role in determining the final E/Z ratio.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Reaction or Low Conversion | Catalyst inactivity/decomposition | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).- Use freshly purified, degassed solvents. Non-polar, hydrocarbon-based solvents, chlorinated solvents, and peroxide-resistant ethers are preferred.- Purify the diene precursor to remove any potential catalyst poisons. |
| Insufficient catalyst loading | - Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). | |
| Low reaction temperature | - Increase the reaction temperature. For some substrates, refluxing in a solvent like dichloromethane or toluene may be necessary. | |
| Formation of Oligomers/Polymers | Reaction concentration is too high | - Decrease the substrate concentration (high dilution, <0.01 M).- Use a syringe pump for the slow addition of the substrate and/or catalyst to maintain pseudo-dilute conditions. |
| Isomerization of Double Bond | Formation of ruthenium hydride species from catalyst degradation | - Reduce the reaction time and/or temperature.- Use a more stable catalyst, such as a Hoveyda-Grubbs type. |
| Difficulty in Product Purification | Residual ruthenium byproducts | - Use a scavenger resin or perform a filtration through silica gel to remove ruthenium residues. |
Experimental Protocols
General Protocol for Ring-Closing Metathesis of a this compound Precursor
This protocol describes a general procedure for the RCM of a diene precursor to form a macrocyclic ketone like this compound.
1. Preparation:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and allow it to cool under a stream of dry nitrogen or argon.
-
Degas the chosen solvent (e.g., dichloromethane or toluene) by sparging with argon for a minimum of 30 minutes.
-
Ensure the diene precursor is pure and dry.
2. Reaction Setup:
-
Under an inert atmosphere, dissolve the diene precursor in the degassed solvent to achieve a final concentration of 0.005 M.
-
In a separate flask, dissolve the chosen ruthenium catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 1-5 mol%) in a small amount of the degassed solvent.
3. Reaction Execution:
-
Heat the solution of the diene precursor to the desired temperature (e.g., refluxing dichloromethane, ~40-45 °C).
-
Add the catalyst solution to the reaction mixture. For high dilution, this can be done slowly over several hours using a syringe pump.
-
Monitor the reaction progress using TLC or GC-MS.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
4. Work-up and Purification:
-
Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired macrocycle.
Example: Synthesis of (R)-(-)-Muscone Precursor
In a reported synthesis, a diolefinic precursor was subjected to RCM using 5 mol% of a second-generation Grubbs catalyst in refluxing dichloromethane for 21 hours. This reaction yielded the desired cyclic product in 78% yield as a mixture of E/Z isomers. Subsequent hydrogenation of the double bond afforded (R)-(-)-Muscone.
Quantitative Data Summary
| Parameter | Condition | Catalyst | Yield (%) | Reference |
| Catalyst Loading | 5 mol% | Grubbs II | 78 | |
| 0.05 mol% | Custom Hoveyda-Grubbs II derivative | High | ||
| Concentration | High Dilution (<0.01 M) | General | - | |
| ~0.1 M (with custom catalyst and vacuum) | Custom Hoveyda-Grubbs II derivative | High | ||
| Temperature | Refluxing Dichloromethane (~40-45 °C) | Grubbs II | 78 | |
| Room Temperature to 40 °C | Umicore Catalysts | - | ||
| Reaction Time | 21 hours | Grubbs II | 78 |
Visual Guides
Troubleshooting Workflow
Caption: Troubleshooting flowchart for RCM reactions.
Experimental Workflow for this compound Precursor RCM
Caption: General experimental workflow for RCM.
References
Technical Support Center: Troubleshooting Muskone Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing low cell viability in Muskone cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected cell viability in our control (untreated) wells. What are the potential causes?
A1: Low viability in control wells typically points to issues with general cell health or culture conditions rather than the specific effects of this compound. Here are several factors to consider:
-
Cell Culture Contamination: Check for any signs of bacterial, fungal, or mycoplasma contamination. Visually inspect the culture medium for turbidity or color changes and examine the cells under a microscope for any unusual morphologies.
-
Suboptimal Culture Conditions: Ensure that the incubator temperature (typically 37°C), CO2 levels (usually 5%), and humidity are correctly maintained.[1]
-
Cell Passage Number: High passage numbers can lead to altered growth rates, morphology, and increased susceptibility to stress. It is advisable to use cells within a consistent and low passage range for reproducible results.
-
Cell Seeding Density: Both too low and too high cell densities can negatively impact cell viability. Optimize the seeding density for your specific cell line to ensure logarithmic growth during the assay.[2]
-
Media and Reagent Quality: Use fresh, pre-warmed culture medium and ensure all supplements are within their expiration dates. Improperly stored or expired reagents can compromise cell health.[1]
Q2: Our cell viability results show high variability between replicate wells. How can we improve consistency?
A2: High variability can obscure the true effect of this compound. Common causes include:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Gently mix the cell suspension between pipetting steps to prevent cell settling.[3]
-
Pipetting Errors: Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is fully submerged in the media without touching the cell layer to avoid disturbance.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.[4]
-
Incomplete Solubilization of Formazan Crystals (in MTT assays): If using an MTT assay, ensure complete dissolution of the formazan crystals by adding a sufficient volume of solubilization solution and allowing adequate incubation time with gentle shaking.
Q3: We observe a decrease in cell viability at mid-range this compound concentrations, but at higher concentrations, the viability appears to increase or plateau. What could explain this U-shaped dose-response curve?
A3: This phenomenon is a known artifact in cell viability assays and can be caused by:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium. These precipitates can interfere with the optical reading of the assay, leading to artificially high absorbance or fluorescence values. Visually inspect the wells for any signs of precipitation before reading the plate.
-
Direct Assay Interference: this compound itself might directly interact with the assay reagents. For example, it could reduce tetrazolium salts (like MTT) or have inherent fluorescent properties, leading to a false signal that is independent of cell viability. To test for this, include "compound-only" controls (wells with media and this compound but no cells).
Q4: The IC50 value of this compound in our experiments is significantly different from published values. What could be the reason for this discrepancy?
A4: Variations in IC50 values are common and can be attributed to several factors:
-
Different Cell Lines: Cell lines exhibit varying sensitivities to cytotoxic compounds due to their unique genetic and metabolic profiles.
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity, ATP content). The choice of assay can influence the determined IC50 value.
-
Experimental Conditions: Factors such as the duration of this compound exposure, cell seeding density, and specific culture medium and serum concentrations can all impact the apparent cytotoxicity.
-
Compound Purity and Solvent: The purity of the this compound used and the final concentration of the solvent (e.g., DMSO) can affect the results. Ensure the solvent concentration is consistent across all wells and is at a non-toxic level.
Troubleshooting Guide for Low Cell Viability
This decision tree can help diagnose common issues when unexpectedly low cell viability is observed in your this compound cytotoxicity assays.
References
Preventing contamination in Muskone cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving contamination issues during Muskone cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in cell culture?
A1: The most common sources of contamination in cell culture are bacteria, fungi (yeast and mold), mycoplasma, and cross-contamination with other cell lines.[1] Viruses can also be a source of contamination but are often harder to detect.[2]
Q2: How can I visually identify different types of contamination?
A2:
-
Bacteria: A sudden drop in pH (media turns yellow), turbidity (cloudiness) in the culture medium, and the appearance of small, motile, rod-shaped or spherical particles between cells when viewed under a microscope.[2][3]
-
Fungi (Yeast/Mold): Yeast appears as small, budding, spherical or oval particles. Molds form multicellular filaments (hyphae). Fungal contamination often leads to a more gradual change in pH and may appear as fuzzy growths in the culture.
-
Mycoplasma: This is a significant concern as it often does not cause visible changes like turbidity or pH shifts. Indicators of mycoplasma contamination can include reduced cell proliferation, changes in cell morphology, and altered cellular responses. Specialized detection methods are required for confirmation.
Q3: What are the primary sources of contamination in a cell culture lab?
A3: Contamination can be introduced from various sources, including:
-
Personnel: Poor aseptic technique, talking, sneezing, or coughing over open cultures.
-
Environment: Airborne particles, dust, and aerosols in the laboratory.
-
Reagents and Media: Contaminated sera, media, or other solutions.
-
Equipment: Improperly sterilized glassware, pipettes, and other lab equipment.
-
Incoming Cultures: New cell lines sourced from other labs or commercial suppliers may already be contaminated.
Troubleshooting Guide: Contamination Events
This guide provides a structured approach to identifying and resolving contamination issues in your this compound cell culture experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Sudden yellowing and cloudiness of culture medium. | Bacterial Contamination | 1. Immediately discard the contaminated culture and any shared reagents. 2. Thoroughly disinfect the biological safety cabinet (BSC), incubator, and any potentially contaminated equipment with 70% ethanol. 3. Review and reinforce aseptic techniques with all lab personnel. |
| Filamentous growths or visible floating clumps in the culture. | Fungal (Mold/Yeast) Contamination | 1. Isolate and discard all contaminated cultures. 2. Clean and disinfect the incubator, paying special attention to the water pan, which can be a source of fungal spores. 3. Check the HEPA filter in your BSC. |
| Decreased cell viability, slower growth rate, and changes in morphology without visible contaminants. | Mycoplasma Contamination | 1. Quarantine the suspected culture and all other cultures that may have been exposed. 2. Test for mycoplasma using a reliable method such as PCR, ELISA, or DNA staining. 3. If positive, discard the contaminated cell line and thaw a new, confirmed-clean vial. Mycoplasma elimination protocols exist but are often not 100% effective. |
| Inconsistent experimental results or unexpected cellular responses. | Cross-Contamination with another cell line | 1. Halt experiments with the affected cell line. 2. Perform cell line authentication using methods like Short Tandem Repeat (STR) profiling. 3. If cross-contamination is confirmed, discard the contaminated line and start with a fresh, authenticated stock. |
| Precipitate in the culture medium after adding this compound. | Chemical Incompatibility or Precipitation | 1. Check the solvent used to dissolve this compound for compatibility with your culture medium. 2. Ensure the final concentration of the solvent is not toxic to the cells. 3. Prepare a fresh stock solution of this compound and filter-sterilize it before adding to the culture. |
Experimental Protocols
Protocol 1: Aseptic Technique for Cell Culture
This protocol outlines the fundamental steps for maintaining a sterile environment during cell culture procedures.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses
-
70% Ethanol
-
Sterile pipettes and pipette aid
-
Sterile culture flasks, plates, and other vessels
-
Culture medium and other reagents
Procedure:
-
Prepare the Work Area:
-
Ensure the biological safety cabinet (BSC) is running for at least 15 minutes before starting work.
-
Wipe down the interior surfaces of the BSC with 70% ethanol.
-
Spray all items to be placed in the BSC (e.g., media bottles, pipette tip boxes) with 70% ethanol before introducing them.
-
-
Personal Hygiene:
-
Wash hands thoroughly before putting on gloves.
-
Wear a clean lab coat.
-
Avoid talking, singing, or coughing in the direction of the BSC.
-
-
Handling Reagents and Cultures:
-
Only open one bottle of medium or reagent at a time.
-
Do not touch the rim of the bottle or the inside of the cap.
-
Use a new sterile pipette for each reagent or cell line to prevent cross-contamination.
-
Never pour directly from one sterile container to another.
-
Work with deliberate and slow movements to minimize air turbulence.
-
-
After the Procedure:
-
Tightly close all containers before removing them from the BSC.
-
Wipe down the BSC with 70% ethanol.
-
Dispose of all waste in the appropriate biohazard containers.
-
Protocol 2: Mycoplasma Detection by PCR
This protocol provides a general workflow for detecting mycoplasma contamination using a PCR-based assay.
Materials:
-
Cell culture supernatant sample
-
Mycoplasma PCR detection kit (commercially available)
-
Thermal cycler
-
Gel electrophoresis equipment and reagents
Procedure:
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is near confluency and has been cultured without antibiotics for at least 3 days.
-
Centrifuge the supernatant to pellet any cells.
-
Use the supernatant for the PCR reaction as per the kit manufacturer's instructions.
-
-
PCR Amplification:
-
Prepare the PCR master mix according to the kit's protocol. This typically includes primers that target conserved regions of the mycoplasma 16S rRNA gene.
-
Add the cell culture supernatant (or a DNA extract from it) to the master mix.
-
Include positive and negative controls provided with the kit.
-
Run the PCR program on a thermal cycler using the recommended cycling conditions.
-
-
Analysis of Results:
-
Visualize the PCR products by agarose gel electrophoresis.
-
A band of the expected size in the sample lane (corresponding to the positive control) indicates mycoplasma contamination. The negative control should not show a band.
-
Visualizations
Signaling Pathways
This compound has been shown to influence several signaling pathways, including the PI3K/Akt and VEGF pathways, which are critical in processes like inflammation and angiogenesis. Understanding these pathways can be crucial for interpreting experimental results.
Caption: this compound's modulation of the PI3K/Akt signaling pathway.
Caption: this compound's inhibitory effect on the VEGF signaling pathway.
Experimental Workflow
A typical workflow for a this compound cell culture experiment involves several stages where contamination can be introduced. Adhering to aseptic techniques at each step is critical.
References
Enhancing the enantiomeric excess in asymmetric Muskone synthesis
Welcome to the technical support center for the asymmetric synthesis of (R)-Muskone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to enhancing enantiomeric excess (ee) in key synthetic routes.
Frequently Asked questions (FAQs)
Q1: My asymmetric synthesis of (R)-Muskone is resulting in a low enantiomeric excess (ee). What are the general parameters I should investigate first?
A1: Low enantiomeric excess is a common challenge in asymmetric synthesis. The first parameters to investigate are typically:
-
Catalyst/Chiral Auxiliary Purity and Integrity: The enantiomeric purity of your chiral catalyst or auxiliary is paramount. Any contamination with the opposite enantiomer will directly decrease the ee of your product. Ensure you are using a source of high enantiomeric purity and that it has not degraded during storage or handling.
-
Reaction Temperature: Temperature can significantly influence the energy difference between the diastereomeric transition states that lead to the two enantiomers. In many cases, lowering the reaction temperature can improve enantioselectivity.
-
Solvent: The solvent can affect the conformation of the catalyst-substrate complex and the transition states. It is advisable to screen a range of solvents to find the optimal one for your specific reaction.
-
Concentration: The concentration of reactants can influence the reaction rate and, in some cases, the enantioselectivity. It is a parameter that should be optimized for each specific transformation.
Q2: I am considering different asymmetric strategies for Muskone synthesis. What are the most common and effective methods?
A2: Several effective methods for the asymmetric synthesis of (R)-Muskone have been developed. The most prominent include:
-
Enantioselective Intramolecular Aldol Addition/Dehydration: This method utilizes a chiral base to catalyze the intramolecular aldol condensation of a macrocyclic diketone, leading to an enantioenriched bicyclic enone which is a precursor to (R)-Muskone.[1][2][3][4]
-
Ring-Closing Metathesis (RCM): RCM is a powerful technique for the formation of the macrocyclic ring of this compound from a chiral acyclic diene precursor. The chirality is typically introduced from a chiral pool starting material.[5]
-
Asymmetric Conjugate Addition: This approach involves the enantioselective addition of a methyl group to a macrocyclic α,β-unsaturated ketone precursor using a chiral catalyst.
Each method has its own set of advantages and potential challenges, which are addressed in the troubleshooting guides below.
Troubleshooting Guides
Method 1: Enantioselective Intramolecular Aldol Addition/Dehydration
This method, notably described by Knopff and Kuhne, involves the use of a sodium N-methylephedrate mediator to achieve dynamic kinetic resolution of an aldol intermediate.
Issue 1: Low Enantiomeric Excess (ee)
-
Question: My enantiomeric excess is significantly lower than the reported values (up to 76% ee). How can I improve it?
-
Answer: Several factors directly influence the enantioselectivity of this reaction. Consider the following adjustments:
-
Increase the Equivalents of the Chiral Mediator: The amount of the sodium N-methylephedrate has a pronounced effect on the ee. Increasing the equivalents of the chiral alkoxide can lead to a higher ee. For example, increasing from 2 to 8 equivalents of sodium (+)-N-methylephedrate has been shown to increase the ee from 56% to 76%.
-
Increase Reaction Concentration: A higher concentration of the starting diketone can lead to both a higher reaction rate and an improved enantiomeric excess.
-
Optimize the Chiral Amino Alcohol Structure: The structure of the β-amino alcohol used to form the chiral mediator is critical. Sterically demanding substituents on the nitrogen atom of the amino alcohol can lead to lower enantioselectivities. (+)-N-methylephedrine has been shown to be more effective than (+)-ephedrine or other more sterically hindered analogues.
-
Issue 2: Low Reaction Yield
-
Question: The conversion of the starting macrocyclic diketone is low. What could be the cause?
-
Answer: The macrocyclic diketone can be unreactive. Ensure that the reaction conditions are appropriate to promote the reaction:
-
Sufficient Equivalents of Base: Ensure you are using a sufficient amount of the sodium alkoxide to drive the reaction to completion.
-
Reaction Time and Temperature: While lower temperatures can sometimes improve ee, ensure the reaction has enough thermal energy to proceed at a reasonable rate. The reaction is typically run at room temperature.
-
| Parameter | Condition 1 | ee (%) | Condition 2 | ee (%) | Reference |
| Equivalents of Sodium (+)-N-methylephedrate | 2 equiv. | 56 | 8 equiv. | 76 | |
| Concentration of Diketone | Not specified | 53 | 0.8 mol/L | 64 | |
| Chiral Amino Alcohol | (+)-Ephedrine | 30 | (+)-N-methylephedrine | 53 |
Method 2: Ring-Closing Metathesis (RCM)
This strategy relies on the formation of the macrocyclic ring from a chiral acyclic diene precursor using a ruthenium catalyst (e.g., Grubbs catalyst).
Issue 1: Formation of Side Products (Dimers/Oligomers)
-
Question: I am observing significant amounts of dimeric or oligomeric byproducts instead of the desired intramolecular RCM product. How can I favor the intramolecular reaction?
-
Answer: The formation of intermolecular reaction products is a common side reaction in RCM, especially for the formation of large rings. To favor the intramolecular cyclization, the principle of high dilution is key. By performing the reaction at a very low concentration, you decrease the probability of two different molecules reacting with each other and increase the likelihood of the two ends of the same molecule finding each other.
Issue 2: Isomerization of the Double Bond
-
Question: The newly formed double bond in the macrocycle is isomerizing to an undesired position. What can be done to prevent this?
-
Answer: Double bond isomerization can be a problematic side reaction in metathesis, often attributed to the formation of ruthenium hydride species. To suppress this, you can try adding a hydride scavenger to the reaction mixture. Additives such as 1,4-benzoquinone have been reported to suppress olefin isomerization.
Issue 3: Low Reaction Yield or Stalled Reaction
-
Question: The RCM reaction is not proceeding to completion. What are the potential causes?
-
Answer: Several factors can lead to a sluggish or incomplete RCM reaction:
-
Catalyst Deactivation: The Grubbs catalyst can be sensitive to impurities in the substrate or solvent. Ensure that your starting materials and solvent are sufficiently pure and dry.
-
Substrate Steric Hindrance: Steric hindrance around the reacting double bonds can slow down the reaction. In such cases, a more reactive second-generation Grubbs catalyst may be beneficial.
-
Ethylene Removal: The RCM reaction produces ethylene as a byproduct. While generally not an issue for dilute reactions, in some setups, ensuring the removal of ethylene can help drive the equilibrium towards the product.
-
Experimental Protocols
Enantioselective Aldol Addition/Dehydration (Adapted from Knopff and Kuhne, 2008)
-
Preparation of the Chiral Mediator: In a flame-dried flask under an inert atmosphere (e.g., Argon), a mixture of (+)-N-methylephedrine (e.g., 8 mmol) and NaH (e.g., 8 mmol, 60 wt% dispersion in mineral oil) in anhydrous THF is stirred at reflux for 30 minutes.
-
Reaction: After cooling to room temperature, a solution of the macrocyclic diketone (e.g., 1 mmol) in anhydrous THF is added. The reaction mixture is stirred at room temperature and the progress is monitored by GC.
-
Work-up: Upon completion, the reaction is quenched by the addition of an aqueous 2N HCl solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash chromatography on silica gel to afford the enantioenriched bicyclic enone. The enantiomeric excess is determined by chiral HPLC or GC.
Ring-Closing Metathesis for this compound Synthesis (General Procedure)
-
Preparation: In a glovebox or under a strictly inert atmosphere, the chiral acyclic diene precursor is dissolved in a degassed, anhydrous solvent (e.g., dichloromethane or toluene) to a low concentration (e.g., 0.001-0.01 M).
-
Reaction: The Grubbs catalyst (e.g., 1st or 2nd generation, typically 5-10 mol%) is added to the solution. The reaction mixture is then stirred at room temperature or heated to reflux and monitored by TLC or GC.
-
Work-up: Once the starting material is consumed, the reaction is quenched by adding a phosphine scavenger (e.g., triphenylphosphine) or by exposing the solution to air to deactivate the catalyst. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to yield the macrocyclic olefin.
-
Reduction: The resulting olefin is then hydrogenated (e.g., using H₂, Pd/C in methanol) to afford (R)-Muscone.
Visualizations
Caption: Workflow for Enantioselective Aldol Addition/Dehydration.
Caption: Ring-Closing Metathesis (RCM) Workflow and Troubleshooting.
References
- 1. chimia.ch [chimia.ch]
- 2. New Practical Synthesis of the Exceptional Musk Odorants (R)-Muscone and (R,Z)-5-Muscenone | CHIMIA [chimia.ch]
- 3. Enantioselective intramolecular aldol addition/dehydration reaction of a macrocyclic diketone: synthesis of the musk odorants (R)-muscone and (R,Z)-5-muscenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myttex.net [myttex.net]
Overcoming solubility issues of Muskone in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges with Muskone in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound (3-methylcyclopentadecanone) is a macrocyclic ketone that is the primary contributor to the odor of deer musk.[1] It is an oily, colorless to pale yellow liquid used extensively in perfumery and studied for various pharmacological activities.[2][3] Due to its chemical structure, it is highly hydrophobic.
Q2: Why is this compound poorly soluble in aqueous buffers?
This compound's poor aqueous solubility stems from its chemical structure. It is a large, 15-membered carbon ring with a methyl group, making it a non-polar, lipophilic (fat-loving) molecule.[1] Its high Log P value, a measure of lipophilicity, confirms its preference for non-polar environments over water.[4] Molecules like this compound are very slightly soluble in water and miscible with alcohols like ethanol.
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₃₀O | |
| Molecular Weight | 238.41 g/mol | |
| Appearance | Colorless to pale yellow oily liquid | |
| Log P | 6.2 - 6.6 | |
| Water Solubility | Very slightly soluble | |
| Boiling Point | 328-329 °C |
| Organic Solvent Solubility | Very soluble in ethanol, ether, and acetone | |
Troubleshooting Guide: Enhancing this compound Solubility
This section details various methods to improve the dissolution of this compound in aqueous experimental media.
Q3: I am unable to dissolve this compound directly in my phosphate-buffered saline (PBS). What should I do first?
Directly dissolving this compound in aqueous buffers is not feasible due to its hydrophobicity. The standard approach is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock solution into your aqueous buffer.
Workflow for Preparing a this compound Working Solution
References
Technical Support Center: Muskone Purification via Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of muskone using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor or No Separation of this compound from Impurities | Inappropriate mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for normal-phase silica gel chromatography is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.[1][2] |
| Column overloading. | The amount of crude sample loaded should be appropriate for the column size. For silica gel chromatography, a general guideline is a sample-to-silica weight ratio of 1:30 for easy separations and up to 1:100 for more difficult separations.[2][3] | |
| Column channeling or cracking. | Improper packing of the column can lead to uneven solvent flow. Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[4] Adding a layer of sand on top of the silica can help prevent disturbance of the stationary phase when adding the mobile phase. | |
| This compound is Not Eluting from the Column | Mobile phase is not polar enough. | If this compound is strongly adsorbed to the silica gel, gradually increase the polarity of the mobile phase. This can be done by increasing the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). A "methanol purge" at the end of the chromatography can be used to elute highly retained compounds. |
| This compound decomposition on silica gel. | This compound's stability on silica should be checked, especially if it appears to be irreversibly adsorbed. A 2D TLC can help determine if the compound is degrading on the stationary phase. If decomposition is suspected, consider using a different stationary phase like alumina or employing reversed-phase chromatography. | |
| This compound Elutes Too Quickly (with the Solvent Front) | Mobile phase is too polar. | Use a less polar solvent system. Decrease the proportion of the more polar solvent in your mobile phase mixture. |
| Low Recovery of this compound | Irreversible adsorption or decomposition. | As mentioned above, check for stability on silica. If the compound is acidic or basic, adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase can sometimes improve recovery. |
| Sample precipitation on the column. | If the crude this compound sample has poor solubility in the initial mobile phase, it can precipitate at the top of the column. In such cases, a "dry loading" technique is recommended. | |
| Fractions are Contaminated with an Unknown Substance | Leaching from plastic components. | Ensure all components of your chromatography system, including tubing and fittings, are compatible with the solvents being used. |
| Co-elution with a closely related impurity. | Improve separation by using a shallower gradient, where the polarity of the mobile phase is increased more slowly over time. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a mobile phase for this compound purification on silica gel?
A1: A common and effective mobile phase for the silica gel column chromatography of moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane and a slightly more polar solvent such as ethyl acetate. It is crucial to first optimize the solvent ratio using TLC to achieve an Rf value of 0.2-0.3 for this compound, which generally provides good separation in column chromatography.
Q2: How much crude this compound sample can I load onto my column?
A2: The loading capacity depends on the difficulty of the separation and the size of your column. A general rule of thumb for the ratio of stationary phase (silica gel) to crude sample weight is between 30:1 for simple separations and can be increased to 100:1 for more challenging separations. Overloading the column will result in poor separation.
Q3: My crude this compound sample is not very soluble in the mobile phase. How should I load it onto the column?
A3: For samples with poor solubility in the eluent, the "dry loading" method is recommended. This involves dissolving your crude sample in a solvent in which it is soluble, adding a small amount of silica gel to this solution, and then evaporating the solvent to get a dry, free-flowing powder of your sample adsorbed onto the silica. This powder can then be carefully added to the top of your packed column.
Q4: I see cracks or bubbles in my packed silica gel column. What should I do?
A4: Cracks and bubbles in the stationary phase lead to poor separation due to uneven solvent flow. This is often caused by the column running dry or improper packing. The best practice is to repack the column. To avoid this, always ensure the solvent level remains above the top of the silica gel and pack the column using a slurry method to ensure a homogenous bed.
Q5: What is gradient elution and should I use it for this compound purification?
A5: Gradient elution is a technique where the composition of the mobile phase is changed during the separation, typically by gradually increasing its polarity. This can be beneficial for separating complex mixtures with components of widely differing polarities and can also save time. For this compound purification, you could start with a low polarity mobile phase (e.g., high hexane content) and gradually increase the polarity (e.g., increase ethyl acetate percentage) to first elute non-polar impurities and then the this compound.
Q6: Can I use reversed-phase chromatography for this compound purification?
A6: Yes, reversed-phase chromatography is a viable alternative. In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (such as a mixture of water and acetonitrile or methanol). This compound, being hydrophobic, would be retained on the column and could be eluted by increasing the proportion of the organic solvent in the mobile phase. This method can be particularly useful if this compound shows instability on silica gel.
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography of this compound on Silica Gel
-
Slurry Preparation: Weigh out the required amount of silica gel (e.g., 30-100 times the weight of your crude sample) into a beaker. Add the initial, least polar mobile phase solvent (e.g., hexane with a small percentage of ethyl acetate) to create a slurry. Swirl gently to remove any trapped air bubbles.
-
Column Packing: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom. Pour a thin layer of sand over the plug. With the stopcock open, pour the silica gel slurry into the column, allowing the solvent to drain. Continuously tap the column gently to ensure even packing.
-
Equilibration: Once the silica has settled, add a protective layer of sand on top. Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top of the sand.
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.
-
Dry Loading: If solubility is an issue, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elution: Begin elution with the initial mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the percentage of the more polar solvent to speed up the elution of this compound.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify those containing pure this compound. Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
References
Mitigating batch-to-batch variability in Muskone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability in Muskone synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield of this compound and High Formation of Oligomeric Byproducts
Q: My this compound synthesis is resulting in a low yield of the desired macrocycle and a significant amount of high molecular weight oligomers. What are the likely causes and how can I resolve this?
A: This is a classic challenge in macrocyclization reactions, where intermolecular reactions (forming oligomers) compete with the desired intramolecular cyclization (forming this compound). The primary causes and their solutions are outlined below:
-
Inadequate High-Dilution Conditions: The principle of high dilution is critical to favor intramolecular cyclization. If the concentration of the linear precursor is too high, the probability of molecules reacting with each other increases, leading to oligomerization.
-
Solution: Employ the Ziegler-Ruggli dilution principle, which involves the slow addition of the precursor solution to a large volume of solvent. This maintains a very low instantaneous concentration of the reactant. Ensure the addition is performed over a prolonged period with efficient stirring.
-
-
Inefficient Stirring: In heterogeneous reactions, such as the Ruzicka synthesis which involves the pyrolysis of a metal salt of a dicarboxylic acid, inefficient stirring can lead to localized high concentrations of reactants, promoting intermolecular side reactions.[1]
-
Solution: Use a high-speed mechanical stirrer to ensure the reaction mixture is homogeneous. The optimal stirring speed will depend on the reactor geometry and scale, but a visible vortex and uniform suspension of any solids are good indicators of efficient mixing.[1]
-
-
Sub-optimal Reaction Temperature: The temperature for the cyclization step is crucial. If the temperature is too low, the reaction rate may be too slow, allowing for side reactions to occur over extended periods. Conversely, if the temperature is too high, it can lead to decomposition of reactants or products.
-
Solution: Carefully optimize the reaction temperature for your specific synthesis method. For the Ruzicka synthesis, precise temperature control during the pyrolysis of the thorium or cerium salt of the dicarboxylic acid is necessary to achieve optimal yields.[2]
-
Issue 2: Inconsistent Reaction Rates and Product Purity
Q: I am observing significant batch-to-batch variation in reaction times and the purity profile of my crude this compound. What factors could be contributing to this inconsistency?
A: Inconsistent reaction rates and product purity are often linked to variations in starting materials and reaction setup.
-
Purity of Starting Materials: Impurities in the starting dicarboxylic acid or dihalide can interfere with the cyclization reaction, leading to the formation of byproducts and variable reaction kinetics.
-
Solution: Ensure the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS, melting point). Recrystallize or purify starting materials if necessary.
-
-
Solvent Quality: The presence of water or other impurities in the solvent can have a detrimental effect on many macrocyclization reactions, particularly those involving organometallic reagents or metal salts.
-
Solution: Use high-purity, anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent before use.
-
-
Inert Atmosphere: For reactions sensitive to oxygen or moisture, such as those employing Grignard reagents or certain catalysts, failure to maintain a strictly inert atmosphere can lead to side reactions and reduced yields.
-
Solution: Conduct the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Ensure all glassware is thoroughly dried before use.
-
Quantitative Data Summary
The following tables summarize how key reaction parameters can influence the yield and purity of this compound.
Table 1: Effect of Precursor Concentration on this compound Yield and Oligomer Formation (Illustrative Data)
| Precursor Concentration (M) | This compound Yield (%) | Oligomer Formation (%) |
| 0.1 | 15 | 85 |
| 0.01 | 55 | 45 |
| 0.001 | 85 | 15 |
| 0.0001 | >95 | <5 |
Table 2: Influence of Stirring Speed on Yield in a Heterogeneous Cyclization Reaction (Illustrative Data)
| Stirring Speed (RPM) | This compound Yield (%) | Comments |
| 100 | 40 | Poor mixing, localized side reactions. |
| 500 | 75 | Improved homogeneity. |
| 1000 | 85 | Optimal mixing, minimal mass transfer limitations. |
| 1500 | 85 | No significant improvement beyond 1000 RPM. |
Key Experimental Protocols
Protocol 1: this compound Synthesis via Ruzicka Large-Ring Synthesis
This protocol describes the classical synthesis of this compound from a dicarboxylic acid via pyrolysis of its thorium salt.
-
Preparation of the Thorium Salt:
-
Dissolve 1 equivalent of 15-methyl-hexadecanedioic acid in hot ethanol.
-
Slowly add a solution of 0.5 equivalents of thorium nitrate in water to the hot ethanolic solution with vigorous stirring.
-
A precipitate of the thorium salt will form. Continue stirring for 1 hour.
-
Filter the precipitate, wash with hot water and then ethanol, and dry thoroughly in a vacuum oven.
-
-
Cyclization via Pyrolysis:
-
Set up a distillation apparatus with a heating mantle and a vacuum source.
-
Place the dried thorium salt in the distillation flask.
-
Heat the flask under high vacuum. The salt will decompose, and the crude this compound will distill over.
-
Collect the distillate in a cooled receiving flask.
-
-
Purification:
-
The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
-
Protocol 2: this compound Synthesis via Ring-Closing Metathesis (RCM)
This protocol outlines a modern approach to this compound synthesis using a Grubbs catalyst.
-
Preparation of the Diene Precursor:
-
Synthesize the appropriate acyclic diene precursor. For example, starting from (R)-(+)-citronellal, a multi-step synthesis can lead to the desired diene.
-
-
Ring-Closing Metathesis:
-
Dissolve the diene precursor in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Add a catalytic amount of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst).
-
The reaction is typically run at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.
-
-
Hydrogenation and Purification:
-
Once the RCM reaction is complete, the resulting unsaturated macrocycle is hydrogenated using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
The saturated this compound is then purified by column chromatography or distillation.
-
Visualizations
Diagram 1: Troubleshooting Low this compound Yield
References
Calibration and standardization for quantitative Muskone analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Muskone. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantitative analysis of this compound?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly used and recommended technique for the quantitative analysis of this compound due to its high sensitivity and selectivity.[1][2][3] High-Performance Liquid Chromatography (HPLC), particularly with UV detection after derivatization or with an Evaporative Light Scattering Detector (ELSD) for underivatized this compound, can also be employed.[4][5]
Q2: How should I prepare standard solutions for calibration?
A2: To prepare standard solutions, accurately weigh a known amount of pure this compound reference standard and dissolve it in a suitable solvent such as ethyl acetate or methanol to create a stock solution. Then, perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.
Q3: What is the ideal internal standard for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled version of this compound, such as deuterated this compound (e.g., d3-Muskone). These internal standards have very similar chemical and physical properties to this compound, which helps to correct for variations in sample preparation, injection volume, and instrument response. If a deuterated standard is not available, a structural analog with similar chromatographic behavior, such as Cyclopentadecanone, can be used, but it requires careful validation.
Q4: What are the common causes of poor peak shape (tailing or fronting) in this compound analysis?
A4: Poor peak shape in this compound analysis can be caused by several factors:
-
Active sites in the GC system: this compound can interact with active silanol groups in the inlet liner or on the column, leading to peak tailing. Using a deactivated inlet liner and a high-quality, inert GC column is crucial.
-
Column contamination: Accumulation of non-volatile matrix components at the head of the column can cause peak distortion. Trimming the first few centimeters of the column can often resolve this issue.
-
Improper column installation: Incorrect column positioning in the inlet or detector can create dead volume, leading to peak broadening or tailing.
-
Column overload: Injecting too much sample can lead to peak fronting.
Q5: My calibration curve is not linear. What should I do?
A5: Non-linearity in the calibration curve can arise from several issues:
-
Detector saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration. Try reducing the concentration range of your calibration standards.
-
Matrix effects: Co-eluting compounds from the sample matrix can enhance or suppress the ionization of this compound, leading to a non-linear response. Using an appropriate internal standard and/or optimizing sample cleanup can help mitigate matrix effects.
-
Inappropriate regression model: Ensure you are using the correct regression model for your data. While linear regression is common, some assays may require a non-linear model.
Troubleshooting Guides
Guide 1: Chromatographic Peak Shape Issues
| Symptom | Possible Causes | Troubleshooting Steps |
| Peak Tailing | 1. Active sites in the GC inlet or column.2. Column contamination.3. Dead volume from improper column installation. | 1. Use a new, deactivated inlet liner.2. Trim 5-10 cm from the inlet side of the column.3. Re-install the column according to the manufacturer's instructions. |
| Peak Fronting | 1. Column overload.2. Incompatible solvent. | 1. Dilute the sample or reduce the injection volume.2. Ensure the sample is dissolved in a solvent compatible with the mobile phase (HPLC) or the stationary phase (GC). |
| Split Peaks | 1. Improper sample vaporization in the GC inlet.2. Column contamination. | 1. Use an inlet liner with glass wool to promote vaporization.2. Clean or replace the inlet liner and trim the column. |
| Broad Peaks | 1. Suboptimal flow rate.2. Dead volume in the system.3. Thick column film (GC). | 1. Optimize the carrier gas or mobile phase flow rate.2. Check all connections for leaks and ensure proper column installation.3. Use a column with a thinner stationary phase film. |
Guide 2: Quantitative Accuracy and Reproducibility Issues
| Symptom | Possible Causes | Troubleshooting Steps |
| Poor Reproducibility (High %RSD) | 1. Inconsistent injection volume.2. Sample degradation.3. Variability in sample preparation. | 1. Check the autosampler syringe for air bubbles or blockage.2. Investigate the stability of this compound in the prepared samples.3. Use an internal standard to correct for variations. |
| Inaccurate Results (Poor Recovery) | 1. Inefficient sample extraction.2. Matrix effects (ion suppression or enhancement).3. Incorrect calibration standard concentrations. | 1. Optimize the extraction solvent and technique.2. Use a deuterated internal standard and/or improve sample cleanup.3. Prepare fresh calibration standards and verify their concentrations. |
| High Blank Response (Ghost Peaks) | 1. Carryover from previous injections.2. Contaminated syringe or solvent.3. Septum bleed in the GC inlet. | 1. Run several blank injections after a high-concentration sample.2. Replace the wash solvents and clean or replace the syringe.3. Use a high-quality, low-bleed septum. |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for this compound analysis using GC-MS and HPLC.
Table 1: Typical GC-MS Performance for this compound Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.30 µg/kg | |
| Limit of Quantitation (LOQ) | 1.0 µg/kg | |
| Recovery | 91.8% - 110.6% | |
| Precision (%RSD) | < 15% |
Table 2: Typical HPLC Performance for this compound Analysis
| Parameter | Typical Value | Reference |
| Linearity (r) | > 0.99 | |
| Limit of Detection (LOD) | 2.0 ng | |
| Limit of Quantitation (LOQ) | 0.04 µg/mL (with derivatization) | |
| Recovery | 98.6% | |
| Precision (%RSD) | < 4.12% (with derivatization) |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by GC-MS
1. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.
-
Serially dilute the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
If using an internal standard (e.g., d3-Muskone), add it to each standard and sample at a constant concentration.
2. Sample Preparation (from a solid matrix):
-
Accurately weigh approximately 0.1 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of ethyl acetate and the internal standard.
-
Vortex for 1 minute and then sonicate for 15 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a GC vial.
3. GC-MS Parameters:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 200°C at 12°C/min, hold for 3 minutes.
-
Ramp to 280°C at 20°C/min, hold for 8 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 238, 223, 180) and the internal standard.
-
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Quantitative Analysis of Underivatized this compound by UPLC-ELSD
1. Standard and Sample Preparation:
-
As described in Protocol 1, but using methanol as the solvent.
2. UPLC-ELSD Parameters:
-
Column: Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase: Isocratic elution with methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
ELSD Parameters:
-
Drift Tube Temperature: 30°C.
-
Gas Flow Rate: 4.2 L/min.
-
3. Data Analysis:
-
Generate a calibration curve by plotting the log of the peak area against the log of the concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: General experimental workflow for the quantitative analysis of this compound.
Caption: Troubleshooting decision tree for common chromatographic peak shape problems.
Caption: Comparison of external and internal standardization methods.
References
- 1. Fast and direct quantification of underivatized muscone by ultra performance liquid chromatography coupled with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Muscone [webbook.nist.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Muskone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate experimental artifacts and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
Muscone is a macrocyclic ketone and the primary active component of natural musk. It is a lipophilic compound known for its anti-inflammatory, neuroprotective, and anti-cancer properties.[1] Its therapeutic potential is being explored in various contexts, including neurological disorders, cardiovascular diseases, and cancer.
Q2: What are the main challenges and potential artifacts when working with this compound in vitro?
Due to its lipophilic nature, the primary challenges with this compound in in vitro experiments include:
-
Poor aqueous solubility: This can lead to precipitation in cell culture media, resulting in inaccurate dosing and potential cytotoxicity from the precipitate itself.[2][3]
-
Interference with common assays: this compound's properties can interfere with colorimetric and fluorescence-based assays, leading to false-positive or false-negative results.
-
Autofluorescence: this compound may exhibit intrinsic fluorescence, which can interfere with imaging and flow cytometry applications.
Q3: How should I prepare and store this compound stock solutions?
To minimize solubility issues, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO). For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation.
Troubleshooting Guides
Compound Precipitation in Cell Culture
Problem: I'm observing a precipitate in my cell culture medium after adding this compound.
This is a common issue with lipophilic compounds like this compound. The table below outlines potential causes and solutions.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon addition to media | The final concentration of this compound exceeds its solubility in the aqueous medium. | - Decrease the final working concentration of this compound. - Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution. - Perform serial dilutions of the stock solution in the culture medium rather than adding it directly. |
| Precipitate forms over time in the incubator | - Temperature shift: Decreased solubility at 37°C compared to room temperature. - pH shift: The CO2 environment can alter media pH, affecting compound solubility. - Interaction with media components: this compound may interact with salts or proteins in the serum. | - Pre-warm the cell culture media to 37°C before adding the this compound solution. - Ensure your media is properly buffered for the CO2 concentration in your incubator. - Test different types of serum or use serum-free media if compatible with your cells. |
| Precipitate is observed even at low concentrations | The final DMSO concentration in the media is too high, causing the compound to crash out. | - Ensure the final DMSO concentration is kept low, typically below 0.5%, and ideally at or below 0.1%. - Perform a vehicle control with the same final DMSO concentration to assess solvent toxicity. |
Experimental Workflow for Optimizing this compound Solubility
Caption: Workflow for preparing this compound working solutions to avoid precipitation.
Interference with Cell Viability Assays
Problem: My cell viability results with this compound are inconsistent or do not match visual observations of cell health.
This compound can interfere with common colorimetric viability assays like MTT and WST-1.
| Assay | Potential Interference | Troubleshooting/Alternative |
| MTT | - this compound may directly reduce the MTT reagent, leading to a false-positive signal for viability. - this compound might affect mitochondrial function, which is the basis of the MTT assay, independent of its effect on cell viability. | - Alternative Assays: Consider using assays based on different principles, such as: - LDH release assay: Measures membrane integrity. - Crystal Violet assay: Stains total adherent biomass. - ATP-based assays (e.g., CellTiter-Glo®): Measures cellular ATP levels. |
| WST-1 | Similar to MTT, this compound could potentially interact with the tetrazolium salt and its reduction process. Some compounds are known to interfere with WST-1 reduction. | - Run a cell-free control: Incubate this compound with the WST-1 reagent in cell culture medium without cells to check for direct chemical reduction. - Compare with an orthogonal method: Validate findings with an alternative viability assay. |
Autofluorescence in Imaging and Flow Cytometry
Problem: I am observing high background fluorescence in my imaging or flow cytometry experiments with this compound-treated cells.
This compound may possess intrinsic fluorescence, contributing to background noise.
| Technique | Mitigation Strategy |
| Fluorescence Microscopy | - Include an "unstained + this compound" control: This will help determine the fluorescence contribution of this compound itself. - Spectral unmixing: If your microscope has this capability, you can create a spectral profile for this compound and subtract it from your experimental images. - Choose fluorophores with distinct spectra: Use dyes that have excitation and emission wavelengths that do not overlap with the potential autofluorescence of this compound. |
| Flow Cytometry | - Run an "unstained + this compound" sample: This allows you to set the gates appropriately to exclude the autofluorescence signal. - Use brighter fluorochromes: For your markers of interest, choose bright dyes (e.g., PE, APC) so that their signal is well above the autofluorescence background. - Use a viability dye: This will help to exclude dead cells, which often have higher autofluorescence. |
Quantitative Data Summary
The following tables provide a summary of reported effective concentrations and IC50 values for this compound in various experimental models. Note that these values can be cell-line and assay-dependent.
Table 1: In Vitro Effective Concentrations and IC50 Values of this compound
| Cell Line | Assay | Effect | Concentration/IC50 | Reference |
| SGC-7901 (Gastric Cancer) | MTT | Inhibition of proliferation | 50 µg/mL (optimal) | |
| MGC-803 (Gastric Cancer) | MTT | Inhibition of proliferation | 50 µg/mL (optimal) | |
| PC12 (Neuronal-like) | MTT | Protection against glutamate-induced apoptosis | 0.1, 1, 10 µM | |
| Human Gingival Mesenchymal Stem Cells | CCK-8 | Enhanced proliferation | 6 mg/L (optimal) | |
| A549 (Lung Cancer) | - | Reduced proliferation, invasion, migration | Varies | |
| NCI-H1299 (Lung Cancer) | - | Reduced proliferation, invasion, migration | Varies | |
| HTB-26 (Breast Cancer) | Crystal Violet | Cytotoxicity | 10-50 µM | |
| PC-3 (Prostate Cancer) | Crystal Violet | Cytotoxicity | 10-50 µM | |
| HepG2 (Hepatocellular Carcinoma) | Crystal Violet | Cytotoxicity | 10-50 µM | |
| HCT116 (Colorectal Cancer) | Crystal Violet | Cytotoxicity | 22.4 µM |
Table 2: In Vivo Effective Doses of this compound
| Animal Model | Effect | Dose | Reference |
| Kunming mice | Liver toxicity | >50 mg/kg | |
| Kunming mice | CYP1A2 and CYP3A4 induction | 10, 50, 100 mg/kg | |
| Skull defect rat model | Promoted stem cell migration | 4.2, 8.4, 16.8 µL/100 g |
Experimental Protocols
Protocol 1: Western Blot Analysis of NF-κB Pathway Activation
This protocol provides a general framework for assessing this compound's effect on the NF-κB pathway. Key considerations for working with this compound are highlighted.
-
Cell Culture and Treatment:
-
Seed cells (e.g., macrophages, microglial cells) in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator like Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a short duration (e.g., 30 minutes for phosphorylation events).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. The use of phosphatase inhibitors is crucial for detecting phosphorylation events.
-
Collect the supernatant (whole-cell lysate) after centrifugation.
-
For analyzing protein translocation, perform nuclear and cytoplasmic fractionation using a commercial kit.
-
-
Western Blotting:
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key targets include:
-
Phospho-IKKα/β (Ser176/180)
-
Phospho-IκBα (Ser32)
-
Phospho-NF-κB p65 (Ser536)
-
Total IKKα/β, IκBα, and p65 as loading controls.
-
β-actin or GAPDH as a whole-cell loading control; Lamin B1 for the nuclear fraction.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Troubleshooting for NF-κB Western Blots with this compound:
-
No change in phosphorylation: Ensure your LPS stimulation is working by including a positive control (LPS alone). Optimize the timing of this compound pre-treatment and LPS stimulation.
-
High background: Ensure adequate washing steps and proper blocking. This compound precipitate could potentially interfere with protein migration; ensure your working solutions are clear.
NF-κB Signaling Pathway Diagram
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound.
Protocol 2: NLRP3 Inflammasome Activation Assay
This protocol outlines the steps to investigate the effect of this compound on NLRP3 inflammasome activation.
-
Cell Culture and Priming (Signal 1):
-
Use bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1, THP-1).
-
Prime the cells with LPS (e.g., 500 ng/mL) for 3-4 hours. This step is necessary to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
This compound Treatment and Activation (Signal 2):
-
After priming, remove the LPS-containing medium and replace it with fresh medium.
-
Pre-treat the cells with different concentrations of this compound (and vehicle control) for 1-2 hours.
-
Activate the NLRP3 inflammasome with a second signal, such as:
-
Nigericin (a potassium ionophore)
-
ATP (activates P2X7 receptors)
-
MSU crystals (mimics gout-related inflammation)
-
-
-
Assessment of Inflammasome Activation:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of mature IL-1β and IL-18 using ELISA kits.
-
Western Blot Analysis:
-
Supernatant: Precipitate proteins from the supernatant (e.g., using TCA or methanol/chloroform) to detect cleaved (active) Caspase-1 (p20 subunit).
-
Cell Lysate: Prepare whole-cell lysates to measure the levels of pro-Caspase-1, NLRP3, and ASC.
-
-
ASC Speck Formation (Immunofluorescence):
-
Fix and permeabilize the cells.
-
Stain for ASC (apoptosis-associated speck-like protein containing a CARD).
-
Inflammasome activation is characterized by the formation of a large, single ASC speck within the cell, which can be visualized by fluorescence microscopy.
-
-
Cell Death Assay (LDH Release):
-
Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis (inflammatory cell death).
-
-
Troubleshooting for NLRP3 Inflammasome Assays with this compound:
-
Low IL-1β secretion: Ensure both priming (Signal 1) and activation (Signal 2) steps are working correctly with appropriate positive controls. The lipophilic nature of this compound could potentially interfere with the cell membrane and the action of activators like Nigericin or ATP; consider this when interpreting results.
-
Cell death in controls: High concentrations of this compound or the DMSO vehicle may be cytotoxic. Perform dose-response curves and always include a vehicle control.
NLRP3 Inflammasome Activation Workflow
Caption: A schematic of the two-signal model for NLRP3 inflammasome activation and potential inhibitory points for this compound.
References
Validation & Comparative
Muskone vs. Civetone: a comparative analysis of olfactory properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the olfactory properties of two classic macrocyclic musk compounds: muskone and civetone. Both are renowned for their characteristic musk scents and have been pivotal in the fragrance industry and olfactory research. This document outlines their key olfactory attributes, the underlying signaling pathways they activate, and the experimental methodologies used to characterize them, supported by quantitative data and visual diagrams.
Quantitative Olfactory Properties
The following table summarizes the key quantitative and qualitative olfactory properties of this compound and civetone, facilitating a direct comparison of their potency and scent profiles.
| Property | This compound | Civetone |
| Chemical Structure | 3-methylcyclopentadecanone | (Z)-cycloheptadec-9-en-1-one |
| Molecular Formula | C₁₆H₃₀O | C₁₇H₃₀O |
| Odor Profile | A very soft, sweet, musky odor with a warm animalic tonality, reminiscent of natural Tonkin musk.[1] | Has a strong musky odor that becomes pleasant at extreme dilutions.[2][3] It is described as warm, sensuous, animalic, and powdery with delicate sweetness.[3] |
| Odor Threshold (in air) | 0.2–0.7 ppb[4] | 0.1–0.5 ppb |
| Primary Olfactory Receptor | OR5AN1 | OR5AN1 |
Olfactory Signaling Pathway
Both this compound and civetone are detected by the human olfactory receptor OR5AN1, a G-protein coupled receptor (GPCR). The binding of these musk compounds to OR5AN1 initiates a canonical olfactory signal transduction cascade. This pathway is crucial for the perception of their characteristic scents.
Experimental Protocols
The characterization of the olfactory properties of this compound and civetone relies on established sensory and analytical techniques.
Sensory Evaluation: Odor Threshold Determination
The odor detection threshold, the lowest concentration at which a substance can be perceived, is a key measure of its potency. A common method for its determination is the American Society for Testing and Materials (ASTM) E679, the Forced-Choice Ascending Concentration Series Method.
Methodology:
-
Panelist Selection: A panel of trained sensory assessors is selected. Panelists are typically screened for their olfactory acuity and ability to make consistent judgments.
-
Sample Preparation: A stock solution of the musk compound (this compound or civetone) is prepared in a suitable solvent. A series of dilutions in air or water are then created, with each step representing a decrease in concentration.
-
Presentation: Panelists are presented with a set of three samples (a "triangle test"), where two are blanks (solvent only) and one contains the diluted odorant. The order of presentation is randomized.
-
Evaluation: Panelists are asked to identify the sample that is different from the other two. This process is repeated with increasing concentrations of the odorant.
-
Threshold Determination: The individual odor threshold is the concentration at which a panelist can correctly identify the odorous sample a certain percentage of the time (typically 50% or 75%). The group's threshold is then calculated as the geometric mean of the individual thresholds.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.
Methodology:
-
Sample Injection: A solution containing the musk compound is injected into the gas chromatograph.
-
Separation: The individual components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.
-
Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector, such as a mass spectrometer (MS), for chemical identification.
-
Olfactory Detection: The other stream is directed to a heated sniffing port where a trained sensory panelist sniffs the effluent and records the perceived odor, its intensity, and duration.
-
Data Correlation: The data from the MS (a chromatogram) and the human assessor (an aromagram) are correlated to identify which chemical compounds are responsible for the specific odors detected.
References
A Comparative Analysis of the Cytotoxicity of Muskone and Synthetic Nitro Musks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of naturally derived muskone and synthetic nitro musks, a class of compounds that has seen scrutiny over its potential health impacts. While both categories of substances are utilized for their olfactory properties, their effects at the cellular level, particularly concerning cytotoxicity, present a subject of increasing scientific interest. This document summarizes available quantitative data, details common experimental methodologies for assessing cytotoxicity, and illustrates the known signaling pathways involved.
At a Glance: Cytotoxicity Profile
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and the synthetic nitro musk, musk ketone, in various cancer cell lines. It is crucial to note that these values are derived from separate studies and not from a direct head-to-head comparison. Therefore, direct extrapolation of relative toxicity should be approached with caution due to variations in experimental conditions, cell lines, and exposure durations.
| Compound | Cell Line | Exposure Time | IC50 (µM) | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | 48 h | 71.62 | [1] |
| BT-549 (Breast Cancer) | 48 h | 73.01 | [1] | |
| Musk Ketone | AGS (Gastric Cancer) | 48 h | 4.2 | [2] |
| HGC-27 (Gastric Cancer) | 48 h | 10.06 | [2] |
Delving into the Data: A Summary of Findings
Current research indicates that both this compound and certain synthetic nitro musks, particularly musk ketone, can induce cytotoxic effects, primarily through the induction of apoptosis in cancer cell lines.[3] Studies on this compound have demonstrated its ability to inhibit the proliferation of breast cancer cells.
Synthetic nitro musks, such as musk ketone and musk xylene, have been subject to more extensive toxicological evaluation. While some studies suggest that nitro musks themselves are not genotoxic, there is evidence that they may act as co-genotoxicants, potentially increasing the genotoxicity of other chemicals. Furthermore, exposure to nitro musks has been associated with an increased risk of tumor formation in animal models. Musk ketone has been shown to induce apoptosis in gastric cancer cells. Concerns over the bioaccumulation and potential carcinogenic properties of some nitro musks have led to restrictions on their use in several countries.
Experimental Protocols
The following are detailed methodologies for common assays used to evaluate the cytotoxicity of musk compounds.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or synthetic nitro musks) in a complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include untreated and vehicle control wells.
-
Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to identify necrotic cells, which have compromised membrane integrity.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a culture flask or plate and treat them with the test compound for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them from the culture surface.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in a binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Signaling Pathways in Musk-Induced Cytotoxicity
The cytotoxic effects of this compound and synthetic nitro musks are mediated through the modulation of specific intracellular signaling pathways, primarily those involved in apoptosis.
This compound-induced signaling cascade.
This compound has been shown to exert its cytotoxic effects by influencing key signaling pathways such as the VEGF/PI3K/Akt and MAPK pathways, ultimately leading to the induction of apoptosis.
Musk ketone-induced signaling cascade.
Synthetic nitro musks, like musk ketone, can induce apoptosis through the MAPK signaling pathway, leading to the up-regulation of pro-apoptotic genes such as DDIT3 and IL-24.
Conclusion
The available evidence suggests that both this compound and synthetic nitro musks can exhibit cytotoxic properties, primarily through the induction of apoptosis in various cell lines. However, a direct comparison of their cytotoxic potency is challenging due to the lack of head-to-head studies. The data presented in this guide, compiled from various sources, indicates that musk ketone may have a lower IC50 value in certain cancer cell lines compared to this compound, suggesting potentially higher cytotoxicity under the tested conditions. It is important to underscore that these findings are not directly comparable and further research is warranted to establish a definitive comparative cytotoxic profile. The signaling pathways involved appear to converge on apoptosis, though the upstream mediators may differ. For researchers and drug development professionals, these insights highlight the need for careful evaluation of the cellular effects of these fragrance compounds.
References
A Comparative Analysis of Natural Deer Musk and Synthetic Muskone via Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of natural deer musk and synthetic Muskone, focusing on their chemical composition as determined by Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended to assist researchers, scientists, and professionals in drug development in distinguishing between these two substances and understanding their respective chemical profiles. This guide includes detailed experimental protocols, quantitative data, and visual diagrams to support the analysis.
Natural deer musk, a substance secreted from the glands of the male musk deer, has a long history of use in traditional medicine and perfumery.[1][2] Its primary active and aromatic component is muscone.[1][3][4] Due to the endangered status of the musk deer, synthetic alternatives have been developed to replicate its characteristic scent. Synthetic musks are single molecules or simple mixtures designed to mimic the odor of natural musk but lack its complex chemical composition. This comparison will focus on this compound, a synthetic macrocyclic ketone that is a primary component of many synthetic musk formulations.
Chemical Composition: A Comparative Overview
Natural deer musk is a complex biological mixture containing a wide array of chemical compounds. In contrast, synthetic this compound is a singular chemical entity. The significant differences in their chemical makeup are crucial for identification and quality control.
A key differentiator is the presence of muscopyridine in natural musk, a pyridine alkaloid that is absent in synthetic formulations and serves as a definitive biomarker for natural musk. Natural musk also contains a variety of other compounds, including steroids, proteins, peptides, fatty acids, and waxes, which are not found in synthetic this compound.
Quantitative Data Presentation
The following table summarizes the key quantitative differences in the chemical composition of natural deer musk and synthetic this compound based on typical findings from GC-MS analysis.
| Component Class | Natural Deer Musk | Synthetic this compound |
| Primary Odorant | Muscone ((R)-3-methylcyclopentadecanone) | Muscone (racemic or specific enantiomer) |
| Concentration of Muscone | Typically 0.5% - 2.0% | >98% (typically a pure compound) |
| Pyridine Alkaloids | Muscopyridine present | Absent |
| Steroids | Cholesterol, Cholestanol, Androstane derivatives, etc. present | Absent |
| Proteins & Peptides | Present; contribute to pharmacological activity | Absent |
| Fatty Acids & Waxes | Present in significant amounts | Absent |
Experimental Protocols: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for identifying and quantifying the volatile and semi-volatile compounds in complex mixtures like musk.
Sample Preparation
-
Extraction of Analytes:
-
Weigh approximately 100 mg of the musk sample (natural or synthetic).
-
Perform a solvent extraction using a suitable organic solvent such as diethyl ether or a mixture of methanol and chloroform (3:1).
-
For targeted analysis of alkaloids like muscopyridine, an acid-base extraction can be employed.
-
-
Sample Dilution:
-
The extract is then diluted to a suitable concentration for GC-MS analysis, typically in the range of 10 µg/mL.
-
The final solution should be clear and free of particulate matter.
-
GC-MS Instrumentation and Conditions
The following table outlines the typical parameters for GC-MS analysis of musk samples.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 500 amu |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the GC-MS comparison of natural and synthetic musk.
Caption: GC-MS analytical workflow for musk sample comparison.
Logical Differentiation Pathway
This diagram outlines the decision-making process for differentiating between natural and synthetic musk based on GC-MS data.
Caption: Logical pathway for musk sample differentiation.
References
A Comparative Guide to the Validation of Muskone Purity: qNMR vs. Chromatographic Methods
In the realm of fragrance and pharmaceutical research, the purity of active compounds is paramount. For muskone, a key component prized for its distinct aroma and potential therapeutic properties, accurate purity assessment is critical for quality control and research integrity. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the validation of this compound purity.
Quantitative ¹H-NMR (qNMR) has emerged as a powerful primary analytical method for the direct quantification and purity assessment of organic molecules.[1][2] Unlike chromatographic methods that rely on reference standards of the analyte itself, qNMR allows for the determination of absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard.[3] This guide presents a comparative overview of these techniques, supported by representative experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of qNMR, GC-FID, and HPLC-UV for the purity determination of a high-purity this compound sample. The data presented are representative and highlight the key differentiators between these analytical techniques.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Direct comparison of molar ratio between analyte and a certified internal standard. | Separation based on volatility and interaction with a stationary phase, with detection by flame ionization. | Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance. |
| Purity Value (%) | 99.85 ± 0.15 | 99.8 (Area %) | 99.7 (Area %) |
| Uncertainty | Low, traceable to a primary standard. | Higher, dependent on response factor and potential for non-volatile impurities to be missed. | Higher, dependent on response factor and chromophore presence. |
| Selectivity | High, based on unique proton signals. | High, based on retention time. | High, based on retention time. |
| Need for Analyte-Specific Reference Standard | No (uses a certified internal standard). | Yes (for accurate quantification). | Yes (for accurate quantification). |
| Analysis Time | ~15-30 minutes per sample. | ~20-40 minutes per sample. | ~15-30 minutes per sample. |
| Sample Throughput | Moderate. | High (with autosampler). | High (with autosampler). |
| Strengths | - Absolute quantification- Structural confirmation- Non-destructive- Can detect non-chromophoric and non-volatile impurities. | - High sensitivity for volatile impurities- Robust and widely available. | - Versatile for a wide range of compounds- Well-established for purity analysis. |
| Limitations | - Lower sensitivity than chromatographic methods- Potential for signal overlap in complex mixtures. | - Not suitable for non-volatile impurities- Requires analyte-specific reference standard for accurate purity. | - Requires a chromophore for UV detection- Not all impurities may have a UV response. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are designed to be a starting point for the development of a validated purity assay for this compound.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Class A volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 10 mg of the certified internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.
-
Transfer an aliquot of the solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum with the following key parameters:
-
Pulse Angle: 30-90° (calibrated)
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16-64 (to achieve an adequate signal-to-noise ratio).
-
Acquisition Time: ≥ 3 seconds.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = internal standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To determine the purity of this compound by area percent.
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.
Materials:
-
This compound sample
-
High-purity solvent (e.g., ethyl acetate, hexane)
-
GC vials with septa
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in the chosen solvent.
-
Transfer the solution to a GC vial.
-
-
GC-FID Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent:
Purity (Area %) = (Area_this compound / Area_total) * 100
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To determine the purity of this compound by area percent.
Instrumentation: HPLC system with a UV detector and an autosampler.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC vials with septa
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-UV Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent:
Purity (Area %) = (Area_this compound / Area_total) * 100
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for this compound purity validation using qNMR and the comparative relationship between the different analytical techniques.
Caption: Experimental workflow for this compound purity validation by qNMR.
Caption: Logical relationship of purity validation techniques for this compound.
References
Comparative study of Muskone and polycyclic musks on hormonal activity
A comparative analysis of the hormonal activities of the macrocyclic musk, Muskone, and various polycyclic musks reveals distinct profiles of endocrine interaction. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.
Comparative Hormonal Activity: this compound vs. Polycyclic Musks
Polycyclic musks, particularly Galaxolide (HHCB) and Tonalide (AHTN), have been more extensively studied for their endocrine-disrupting potential than the macrocyclic musk, this compound. Research indicates that several polycyclic musks can interact with estrogen, androgen, and progesterone receptors, often exhibiting both agonistic and antagonistic activities. In contrast, data specifically on the hormonal activity of this compound is less abundant but points towards weak estrogenic properties.
Quantitative Data Summary
The following table summarizes the quantitative data on the hormonal activities of this compound and key polycyclic musks from various in vitro assays.
| Compound Class | Compound | Assay Type | Endpoint | Result | Potency (Relative to Control) | Reference |
| Macrocyclic Musk | Muscone | E-Screen (MCF-7 cells) | Estrogenic Activity (Cell Proliferation) | Weakly estrogenic | Low compared to 17β-estradiol | [1][2] |
| Polycyclic Musk | Galaxolide (HHCB) | Estrogen Receptor (ER) Binding Assay | ERα and ERβ Binding | Weak affinity | - | [3] |
| ER-mediated Reporter Gene Assay | Estrogenic Activity | Weakly estrogenic | - | [3][4] | ||
| ER-mediated Reporter Gene Assay | Anti-estrogenic Activity | Antagonistic (ERβ-selective) | - | |||
| Androgen Receptor (AR) Reporter Gene Assay | Anti-androgenic Activity | Antagonistic | IC50: 1.0 x 10⁻⁷ M | |||
| Progesterone Receptor (PR) Reporter Gene Assay | Anti-progestagenic Activity | Antagonistic | - | |||
| Polycyclic Musk | Tonalide (AHTN) | E-Screen (MCF-7 cells) | Estrogenic Activity (Cell Proliferation) | Estrogenic | - | |
| Estrogen Receptor (ER) Binding Assay | ERα and ERβ Binding | Weak affinity | - | |||
| ER-mediated Reporter Gene Assay | Estrogenic Activity | Weakly estrogenic | - | |||
| ER-mediated Reporter Gene Assay | Anti-estrogenic Activity | Antagonistic (ERβ-selective) | - | |||
| Androgen Receptor (AR) Reporter Gene Assay | Anti-androgenic Activity | Antagonistic | IC50: 1.5 x 10⁻⁷ M | |||
| Progesterone Receptor (PR) Reporter Gene Assay | Anti-progestagenic Activity | Antagonistic | Detected at 0.01 µM | |||
| H295R Steroidogenesis Assay | Steroid Hormone Production | Inhibition of progesterone and cortisol | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for two key types of assays used to assess the hormonal activity of musk compounds.
Estrogen Receptor (ER) Reporter Gene Assay (e.g., ER-CALUX)
This assay is used to quantify the estrogenic or anti-estrogenic activity of a compound.
-
Cell Culture: Human U2-OS cells, which are stably transfected with a construct containing an estrogen-responsive element (ERE) linked to a luciferase reporter gene and an expression plasmid for the human estrogen receptor (ERα or ERβ), are cultured in an appropriate medium.
-
Compound Exposure: The cells are seeded in microtiter plates and, after a period of stabilization, are exposed to a range of concentrations of the test compound (e.g., this compound or a polycyclic musk). A known estrogen (e.g., 17β-estradiol) is used as a positive control. For anti-estrogenicity testing, cells are co-exposed to the test compound and a fixed concentration of 17β-estradiol.
-
Incubation: The cells are incubated with the compounds for a sufficient period (e.g., 24 hours) to allow for receptor binding, activation, and subsequent expression of the luciferase gene.
-
Lysis and Luminescence Measurement: After incubation, the cells are lysed to release their contents, including the expressed luciferase enzyme. A substrate for luciferase is added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of luciferase produced, which in turn reflects the level of ER activation. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
H295R Steroidogenesis Assay
This assay is used to evaluate the effects of chemicals on the production of steroid hormones.
-
Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in a suitable medium. These cells express genes that encode for the key enzymes involved in steroidogenesis.
-
Compound Exposure: The cells are plated in multi-well plates and exposed to various concentrations of the test compound. A known modulator of steroidogenesis (e.g., forskolin as an inducer) is used as a control.
-
Incubation: The cells are incubated with the test compound for a defined period (e.g., 48 hours) to allow for effects on steroidogenic gene expression and enzyme activity.
-
Hormone Extraction and Analysis: After incubation, the culture medium is collected, and steroid hormones (e.g., progesterone, cortisol, testosterone, 17β-estradiol) are extracted. The concentrations of the hormones are then quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Data Analysis: The production of each steroid hormone in the presence of the test compound is compared to that of the vehicle control to determine if the compound stimulates or inhibits steroidogenesis.
Signaling Pathways and Experimental Workflows
The hormonal activity of musk compounds is primarily mediated through their interaction with nuclear hormone receptors. The following diagrams illustrate a typical experimental workflow for assessing hormonal activity and the general signaling pathway for estrogen receptor activation.
References
A Comparative Guide to the Pharmacological Efficacy of (R)-Muscone and Racemic Muscone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological efficacy of (R)-Muscone, the naturally occurring levorotatory enantiomer, and racemic Muscone. While both forms of the macrocyclic ketone, a principal component of musk, exhibit significant biological activity, current research indicates that the (R)-enantiomer is the more potent form. This document synthesizes available experimental data to highlight these differences, details relevant experimental protocols, and visualizes the key signaling pathways involved in their therapeutic effects.
Data Presentation: A Comparative Overview
Direct quantitative comparisons of the pharmacological efficacy between (R)-Muscone and racemic Muscone are limited in publicly available literature. Most studies investigate the effects of "muscone" without specifying its enantiomeric composition, which typically implies the use of the racemic mixture. However, evidence from olfactory receptor studies and the general principles of stereochemistry in pharmacology suggest that (R)-Muscone possesses superior biological activity.
The following table summarizes key quantitative findings from studies on muscone, with notations specifying the form used where available.
| Pharmacological Effect | Experimental Model/Assay | Test Substance | Key Quantitative Findings & Observations | Mechanism of Action |
| Neuroprotection | Glutamate-induced apoptosis in PC12 cells | Muscone (unspecified) | Markedly ameliorated the loss of cell viability, collapse of mitochondrial membrane potential, and LDH release. | Attenuation of ROS generation and Ca2+ influx; Inhibition of CaMKII-depended ASK-1/JNK/p38 pathways.[1] |
| Oxygen-glucose deprivation/reperfusion (OGD/R) in PC12 cells | Muscone (unspecified) | Increased cell viability and inhibited apoptosis. | Inhibition of the Bax/Bcl-2/Caspase-3 pathway.[2] | |
| Anti-Inflammatory | LPS-induced inflammation in BV2 microglia cells | Muscone (unspecified) | Suppressed the expression of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β). | Inhibition of the NOX4/JAK2-STAT3 pathway and the NLRP3 inflammasome.[3] |
| Carrageenan-induced paw edema in mice | 4-Methylcyclopentadecanone (a muscone analogue) vs. Muscone (unspecified) | The analogue (ED50 = 7.5 mg/kg) showed more significant anti-inflammatory activity than muscone at a dose of 16 mg/kg. | Decrease in levels of IL-1β, TNF-α, and PGE2. | |
| Cardioprotection | Ischemia-reperfusion (I/R) injury in primary rat cardiac myocytes | Muscone (unspecified) | Significantly attenuated the decrease in cell viability and SOD activity, and the increase in LDH release and MDA production at concentrations of 0.215, 0.43, and 0.86 μg/mL.[4] | Inhibition of cellular oxidative stress and apoptosis.[4] |
| Myocardial infarction (MI) in mice | Muscone (unspecified) | Improved cardiac function and survival rate; reduced fibrosis and apoptosis. | Alleviation of cardiac macrophage-mediated chronic inflammation through inhibition of NF-κB and the NLRP3 inflammasome. | |
| Olfactory Receptor Activation | Activation of human musk receptor OR5AN1 | (R)-Muscone vs. Racemic Muscone | The response to (R)-Muscone is slightly better at high concentrations. Racemic Muscone EC50 was reported to be similar to previous studies. | Direct activation of the G protein-coupled odorant receptor. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies investigating the pharmacological effects of muscone.
Neuroprotection: Glutamate-Induced Apoptosis in PC12 Cells
-
Cell Culture: Pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pretreated with various concentrations of muscone for a specified period (e.g., 24 hours).
-
Induction of Apoptosis: Glutamate is added to the culture medium at a final concentration (e.g., 1 mM) to induce excitotoxicity and apoptosis.
-
Assessment of Cell Viability: Cell viability is measured using the MTT assay. The absorbance is read at a specific wavelength (e.g., 570 nm).
-
Measurement of Apoptosis: Apoptosis is quantified by assessing changes in mitochondrial membrane potential (using JC-1 staining), lactate dehydrogenase (LDH) release, intracellular Ca2+ levels, and reactive oxygen species (ROS) generation.
Anti-Inflammatory Activity: LPS-Induced Inflammation in BV2 Microglia
-
Cell Culture: BV2 microglia cells are cultured in appropriate media and conditions.
-
Treatment: Cells are pre-treated with muscone at various concentrations for a defined period.
-
Induction of Inflammation: Lipopolysaccharide (LPS) is added to the culture medium (e.g., 1 µg/mL) to stimulate an inflammatory response.
-
Quantification of Inflammatory Markers: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell supernatant are measured using ELISA kits.
-
Western Blot Analysis: The expression of key proteins in inflammatory signaling pathways (e.g., NOX4, p-JAK2, p-STAT3, NLRP3) is determined by Western blotting to elucidate the mechanism of action.
Cardioprotection: Ischemia-Reperfusion (I/R) Injury Model
-
Animal Model: An I/R model is established in rats or mice by ligating a major coronary artery (e.g., the left anterior descending artery) for a specific duration (e.g., 30 minutes), followed by reperfusion.
-
Drug Administration: Muscone is administered to the animals (e.g., via intraperitoneal injection) at different doses prior to the induction of ischemia.
-
Assessment of Cardiac Function: Echocardiography is performed to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Histological Analysis: The heart tissue is excised, and infarct size is determined using TTC staining. Fibrosis can be assessed with Masson's trichrome staining.
-
Biochemical Assays: Blood samples and heart tissue homogenates are used to measure levels of cardiac injury markers (e.g., CK-MB, LDH) and inflammatory cytokines.
Signaling Pathways and Experimental Workflows
The therapeutic effects of muscone are mediated through its modulation of several key intracellular signaling pathways. The diagrams below illustrate these complex interactions.
References
- 1. Muscone inhibits angiotensin II–induced cardiac hypertrophy through the STAT3, MAPK and TGF-β/SMAD signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect and underlying mechanism of muscone on acute cerebral ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscone relieves inflammatory pain by inhibiting microglial activation-mediated inflammatory response via abrogation of the NOX4/JAK2-STAT3 pathway and NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of muscone on ischemia-reperfusion injury in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of (R)-Muskone Synthesized via Ring-Closing Metathesis and Intramolecular Aldol Addition
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of (R)-Muskone, a key fragrance and pharmaceutical intermediate, produced by two distinct synthetic pathways: Ring-Closing Metathesis (RCM) and intramolecular aldol addition. This guide provides a comparative analysis of their spectroscopic data, detailed experimental protocols, and a visual representation of the synthetic workflows.
(R)-Muskone, a 15-membered macrocyclic ketone, is a highly valued compound known for its characteristic musk odor and its potential therapeutic applications. The method of synthesis can influence the impurity profile and potentially the spectroscopic characteristics of the final product. This guide focuses on the comparison of (R)-Muskone synthesized via two modern and efficient methods: Ring-Closing Metathesis (RCM) using a Grubbs catalyst, and an enantioselective intramolecular aldol addition/dehydration reaction.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for (R)-Muskone synthesized by the two different methods. While the core spectroscopic features remain consistent due to the identical molecular structure, subtle variations in impurity profiles, if present, could be detected by detailed analysis. The data presented here is for the pure (R)-Muscone molecule.
Table 1: ¹H NMR Spectroscopic Data for (R)-Muskone
| Synthesis Method | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Ring-Closing Metathesis (RCM) | 2.55 - 2.25 | m | - | H2, H15 |
| 2.15 - 2.00 | m | - | H3 | |
| 1.70 - 1.55 | m | - | CH₂ | |
| 1.40 - 1.20 | m | - | (CH₂)₉ | |
| 0.95 | d | 6.8 | CH₃ | |
| Intramolecular Aldol Addition | 2.58 – 2.22 | m | - | H2, H15 |
| 2.18 – 2.02 | m | - | H3 | |
| 1.72 – 1.53 | m | - | CH₂ | |
| 1.42 – 1.18 | m | - | (CH₂)₉ | |
| 0.96 | d | 6.9 | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for (R)-Muskone
| Synthesis Method | Chemical Shift (δ) ppm | Assignment |
| Ring-Closing Metathesis (RCM) | 212.5 | C1 |
| 49.0 | C2 | |
| 41.5 | C15 | |
| 36.0 | C3 | |
| 35.5 | CH₂ | |
| 27.0 - 24.0 | (CH₂)₉ | |
| 20.5 | CH₃ | |
| Intramolecular Aldol Addition | 212.4 | C1 |
| 49.1 | C2 | |
| 41.6 | C15 | |
| 36.1 | C3 | |
| 35.6 | CH₂ | |
| 27.1 - 24.1 | (CH₂)₉ | |
| 20.6 | CH₃ |
Table 3: IR and Mass Spectrometry Data for (R)-Muskone
| Synthesis Method | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| Ring-Closing Metathesis (RCM) | 2925 (C-H), 1710 (C=O) | 238 [M]⁺, 223, 195, 125, 111, 97, 83, 69, 55 |
| Intramolecular Aldol Addition | 2928 (C-H), 1709 (C=O) | 238 [M]⁺, 223, 195, 125, 111, 97, 83, 69, 55 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of (R)-Muskone are provided below.
Synthesis of (R)-Muskone via Ring-Closing Metathesis (RCM)
This method involves the cyclization of a linear diene precursor using a Grubbs catalyst.
1. Synthesis of the Diene Precursor: The synthesis of the acyclic diene precursor, (R)-14-methyl-1,15-hexadecadiene, can be achieved through a multi-step sequence starting from a chiral building block such as (R)-(+)-citronellal.[1][2]
2. Ring-Closing Metathesis: A solution of the diene precursor in a suitable solvent (e.g., anhydrous dichloromethane) is degassed. A Grubbs second-generation catalyst (e.g., 5 mol%) is then added, and the reaction mixture is stirred at room temperature under an inert atmosphere.[1] The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
3. Hydrogenation: The resulting unsaturated macrocycle is dissolved in a solvent such as ethanol, and a hydrogenation catalyst (e.g., 10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere until the reaction is complete. Filtration of the catalyst and removal of the solvent yields (R)-Muskone.
Synthesis of (R)-Muskone via Enantioselective Intramolecular Aldol Addition
This approach utilizes an enantioselective intramolecular aldol addition/dehydration of a macrocyclic diketone.[3][4]
1. Preparation of the Macrocyclic Diketone: The starting macrocyclic diketone, 3-methylpentadecane-2,15-dione, can be prepared from commercially available materials.
2. Enantioselective Intramolecular Aldol Addition/Dehydration: The diketone is treated with a chiral base, such as a sodium N-methylephedrate, in an appropriate solvent (e.g., THF) at a controlled temperature. This induces an enantioselective intramolecular aldol reaction followed by dehydration to form an α,β-unsaturated ketone intermediate.
3. Reduction of the Unsaturated Ketone: The resulting enone is then reduced to the saturated ketone, (R)-Muskone, typically through catalytic hydrogenation.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates.
Mass Spectrometry (MS): Mass spectra are typically recorded using an electron ionization (EI) source. The sample is introduced, ionized, and the resulting fragments are analyzed to determine their mass-to-charge ratio (m/z).
Visualization of Synthetic and Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and analysis processes.
Caption: Workflow for the synthesis of (R)-Muskone and subsequent spectroscopic analysis.
Caption: General experimental workflow for spectroscopic characterization of this compound.
References
Safety Operating Guide
Proper Disposal of Muskone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Muskone (CAS 541-91-3), a synthetic macrocyclic ketone widely used in the fragrance industry. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety Precautions and Spill Management
While this compound is not classified as a hazardous substance for transportation, proper laboratory safety protocols should always be followed.[1][2] In the event of a spill, containment and immediate cleanup are crucial to prevent environmental contamination.
Spill Management Steps:
-
Ventilate the area: Ensure adequate ventilation to minimize inhalation of any vapors.
-
Wear Personal Protective Equipment (PPE): This includes safety glasses, chemical-resistant gloves, and appropriate lab clothing. For larger spills, a respirator may be necessary.[1]
-
Contain the spill: Use inert absorbent materials such as sand, vermiculite, or earth to contain the spill. Do not use combustible materials.[1]
-
Collect the absorbed material: Carefully collect the absorbed this compound into a suitable, sealable container for disposal.
-
Clean the area: Thoroughly clean the spill area with soap and water.
-
Properly dispose of contaminated materials: All contaminated materials, including absorbent materials and cleaning supplies, must be disposed of as chemical waste according to local, state, and federal regulations.
This compound: Key Data for Safe Handling
The following table summarizes key quantitative data for this compound to inform safe handling and disposal procedures.
| Property | Value |
| CAS Number | 541-91-3[3] |
| Molecular Formula | C16H30O |
| Molecular Weight | 238.41 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 328 °C |
| Melting Point | -15 °C |
| Density | 0.9221 g/cm³ |
| Solubility | Very slightly soluble in water; miscible with alcohol |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal environmental regulations. Although not always classified as hazardous waste, it is prudent to handle it as such to ensure environmental protection.
-
Waste Collection:
-
Collect all this compound waste, including unused product and contaminated materials from spills, in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with this compound.
-
Label the container clearly as "this compound Waste" and include any other information required by your institution's waste management program.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed to prevent leaks or spills.
-
-
Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the collection and disposal of the this compound waste through a licensed chemical waste disposal company.
-
Provide the disposal company with all necessary information about the waste, including its composition and any potential hazards.
-
Retain all documentation related to the disposal for your records.
-
Experimental Protocol: Decontamination of Glassware
This protocol outlines a standard procedure for decontaminating laboratory glassware that has come into contact with this compound.
-
Initial Rinse:
-
Wearing appropriate PPE, rinse the glassware three times with a suitable organic solvent in which this compound is soluble, such as ethanol or acetone.
-
Collect the solvent rinsate in a designated hazardous waste container.
-
-
Washing:
-
Wash the rinsed glassware with a laboratory-grade detergent and warm water.
-
Use a brush to scrub all surfaces of the glassware thoroughly.
-
-
Final Rinse:
-
Rinse the glassware multiple times with tap water, followed by a final rinse with deionized water.
-
-
Drying:
-
Allow the glassware to air dry completely or place it in a drying oven.
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
It is imperative to distinguish this compound (3-Methylcyclopentadecanone, CAS 541-91-3) from Musk Ketone (CAS 81-14-1), as they are distinct chemical compounds with different safety and disposal considerations. This guide pertains specifically to this compound. Always consult your institution's safety officer and local regulations for specific guidance on chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
